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  • Product: p-Coumarate, methyl
  • CAS: 55226-78-3

Core Science & Biosynthesis

Foundational

Whitepaper: Methyl p-Coumarate – Natural Sources, Biosynthesis, and Advanced Isolation Methodologies

Executive Summary Methyl p-coumarate (methyl 4-hydroxycinnamate) is a highly valued phenolic ester recognized for its potent anti-melanogenic, anti-inflammatory, and antifungal properties. As drug development and cosmece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl p-coumarate (methyl 4-hydroxycinnamate) is a highly valued phenolic ester recognized for its potent anti-melanogenic, anti-inflammatory, and antifungal properties. As drug development and cosmeceutical industries increasingly turn to natural product scaffolds, the demand for high-purity methyl p-coumarate has surged. This technical guide provides an in-depth analysis of the compound's natural sources, biosynthetic pathways, and the physicochemical causality behind its extraction. By detailing both traditional bioassay-guided plant isolation and advanced lignin "clip-off" depolymerization strategies, this document serves as a comprehensive, self-validating protocol for researchers and chemical engineers.

Natural Sources and Quantitative Yields

Methyl p-coumarate is widely distributed across the plant kingdom, often acting as a defensive secondary metabolite. It is prominently found in the glandular trichomes of sweet basil (1)[1], the fruits of2[2], and the aerial parts of the medicinal herb 3[3]. Beyond direct plant extraction, recent chemical engineering breakthroughs have identified herbaceous lignin (such as bagasse and corn stover) as a massive, renewable reservoir for p-coumarate derivatives[4].

Table 1: Natural Sources and Extraction Yields of Methyl p-Coumarate

Source MaterialExtraction/Production MethodYield / ConcentrationReference
Herbaceous Lignin (Bagasse) CuCl₂-catalyzed Depolymerization9.1% (from 12.7% total aromatics)4[4]
Hedyotis diffusa (Aerial) Methanol Ext. + ODS/MCI Chromatography916.8 mg (purified from sub-fractions)3[3]
Alpinia monopleura (Fruit) Methanol Maceration + VLC~32 mg per 16 g crude extract (0.2%)2[2]
Ocimum basilicum (Leaves) Glandular Trichome ExtractionMajor volatile component (63% of TIC)1[1]

Biosynthetic and Biological Signaling Pathways

In planta, the biosynthesis of methyl p-coumarate begins with L-phenylalanine via the shikimate pathway. It is converted to p-coumaric acid, which is subsequently methylated by S-adenosyl-L-Met:cinnamate/p-coumarate carboxyl methyltransferases (CCMTs)[1].

Pharmacologically, methyl p-coumarate exerts its effects through two primary mechanisms:

  • Anti-Melanogenic: It acts as a potent competitive inhibitor of the tyrosinase enzyme, halting the melanin biosynthesis pathway[5].

  • Anti-Inflammatory: It suppresses the activation of critical transcription factors, notably the NF-κB and AP-1 complexes, thereby downregulating downstream inflammatory responses[6].

Biosynthesis Phe L-Phenylalanine (Shikimate Pathway) pCA p-Coumaric Acid Phe->pCA PAL / C4H Enzymes MpC Methyl p-Coumarate (Bioactive Ester) pCA->MpC CCMT (Methyltransferase) Tyr Tyrosinase Enzyme MpC->Tyr Competitive Inhibition NFkB NF-κB / AP-1 Complex MpC->NFkB Pathway Suppression Mel Melanin Synthesis Tyr->Mel Catalyzes Inf Inflammatory Response NFkB->Inf Gene Transcription

Biosynthetic origin of methyl p-coumarate and its downstream biological inhibitory pathways.

Methodologies for Isolation and Purification

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each experimental choice.

Bioassay-Guided Extraction from Plant Biomass

This classical approach relies on polarity gradients and orthogonal chromatographic techniques to isolate the target compound from complex botanical matrices[5].

  • Step 1: Preparation and Maceration

    • Protocol: Air-dry and mill the plant material. Macerate the powder in 70% aqueous ethanol or pure methanol for 48-72 hours at room temperature[6].

    • Causality: Milling maximizes the surface-area-to-volume ratio. Methanol is selected because its dielectric constant efficiently disrupts the cellular matrix while selectively solubilizing moderately polar phenolic esters and aglycones, leaving highly non-polar structural waxes behind.

  • Step 2: Liquid-Liquid Partitioning

    • Protocol: Concentrate the extract under reduced pressure, suspend in water, and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol[5].

    • Causality: This step establishes a self-validating polarity gradient. Hexane strips away lipophilic chlorophylls and sterols. EtOAc specifically targets the phenolic esters (like methyl p-coumarate) due to matching hydrogen-bonding capabilities. Highly polar glycosides and tannins remain in the butanol/aqueous phase.

  • Step 3: Vacuum Liquid Chromatography (VLC)

    • Protocol: Subject the EtOAc fraction to VLC on silica gel (GF254) using a step-gradient of n-hexane to EtOAc[2].

    • Causality: Silica gel (normal phase) retains compounds based on hydroxyl group interactions. Because the carboxylic acid of p-coumaric acid is masked by a methyl group in our target compound, its affinity for the stationary phase is reduced, allowing it to elute predictably before free phenolic acids.

  • Step 4: Orthogonal Purification

    • Protocol: Pool TLC-positive fractions and purify via Sephadex LH-20 or Octadecyl-silica (ODS) column chromatography[3].

    • Causality: Sephadex LH-20 separates molecules based on size and π−π aromatic interactions. This provides an orthogonal purification mechanism to the polarity-based silica gel, guaranteeing the removal of any co-eluting aliphatic impurities.

Advanced Lignin Depolymerization: The "Clip-Off" Strategy

Herbaceous lignin contains massive amounts of p-coumarate units attached via ester linkages. Traditional alkaline hydrolysis destroys delicate functionalities. The modern "clip-off" strategy provides a highly selective, high-yield route[4].

  • Step 1: Catalyst and Solvent Setup

    • Protocol: Suspend herbaceous bagasse lignin in methanol in the presence of a CuCl₂ catalyst[4].

    • Causality: CuCl₂ acts as a specific Lewis acid that coordinates with the ester carbonyl oxygen on the lignin appendages. This increases the electrophilicity of the carbonyl carbon without degrading the aromatic backbone.

  • Step 2: Thermal Depolymerization

    • Protocol: Heat the sealed reactor to 155 °C for 4 hours[4].

    • Causality: The thermal energy overcomes the activation barrier for transesterification. Methanol acts as both solvent and nucleophile, attacking the activated ester bonds and cleanly "clipping off" the p-coumarate units as methyl p-coumarate.

  • Step 3: Recovery

    • Protocol: Cool the system, filter the residual bulk lignin, and isolate the aromatic monomers[4].

    • Causality: The transesterification simultaneously weakens inter/intramolecular hydrogen bonds in the lignin matrix, driving high conversion rates (yielding up to 71.7% selectivity for methyl p-coumarate among the recovered aromatics)[4].

Isolation Bio Plant Biomass Ext MeOH Extraction Bio->Ext Solubilization Part Liquid-Liquid Partitioning Ext->Part Concentration EtOAc EtOAc Fraction Part->EtOAc Polarity Selection VLC Silica Gel VLC EtOAc->VLC Gradient Elution ODS ODS / Sephadex LH-20 VLC->ODS TLC Guided Pure Pure Methyl p-Coumarate ODS->Pure Crystallization Lig Herbaceous Lignin Depol CuCl2 / MeOH Depolymerization Lig->Depol Clip-Off Strategy Depol->Pure Transesterification

Experimental workflows for isolating methyl p-coumarate from plant biomass and herbaceous lignin.

Structural Elucidation and Quality Control

To ensure the trustworthiness of the isolated compound, structural validation must be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The isolation is considered successful and self-validated only when the following spectroscopic markers are confirmed:

  • ¹H-NMR (400 MHz, CDCl₃): The presence of the para-substituted aromatic ring is confirmed by a highly characteristic aromatic double triplet (dt) at δ 7.42 and δ 6.84 with a coupling constant (J) of approximately 6.8 and 2.4 Hz[2].

  • Ester Confirmation: The successful methylation (or retention of the methyl ester) is definitively proven by a sharp singlet signal at δ 3.79 , corresponding to the ester methyl group, supported by a ¹³C-NMR signal at δ 51.8[2].

References

  • BenchChem. "The Discovery, Isolation, and Technical Profile of Methyl p-Coumarate: A Comprehensive Guide." BenchChem.
  • Gang, D. et al. "Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate." PMC / NIH.
  • Wu, Y. et al. "Producing Methyl p-Coumarate from Herbaceous Lignin via a 'Clip-Off' Strategy." Journal of Agricultural and Food Chemistry / PubMed.
  • "Bioassay-Guided Isolation of Anti-Alzheimer Active Components from the Aerial Parts of Hedyotis diffusa and Simultaneous Analysis for Marker Compounds." MDPI.
  • BenchChem. "Protocol for the Extraction of Methyl p-Coumarate from Plant Material." BenchChem.
  • "Structure and In Vitro Bioactivity of Phenolic Compounds Isolated from Alpinia monopleura Fruit." DergiPark.

Sources

Exploratory

The Biosynthesis and Functional Dynamics of Methyl p-Coumarate in Plants: A Technical Guide

Executive Summary Methyl p-coumarate (MPC), also known as methyl 4-hydroxycinnamate, is a critical phenylpropanoid derivative widely distributed throughout the plant kingdom. While its precursor, p-coumaric acid, serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl p-coumarate (MPC), also known as methyl 4-hydroxycinnamate, is a critical phenylpropanoid derivative widely distributed throughout the plant kingdom. While its precursor, p-coumaric acid, serves as a central hub for the synthesis of lignins and flavonoids, the targeted methylation of p-coumaric acid yields a highly volatile and biologically active ester[1]. In plant physiology, MPC acts as an inducible defense compound against necrotrophic pathogens[2]. In the pharmacological and cosmetic sectors, it is highly valued as a competitive inhibitor of human tyrosinase, offering potent antimelanogenic properties[3][4].

This whitepaper provides an in-depth technical analysis of the enzymatic pathways, structural kinetics, and validated experimental protocols governing the biosynthesis of methyl p-coumarate.

Core Biosynthetic Pathway: The Phenylpropanoid Engine

The biosynthesis of methyl p-coumarate relies on the highly conserved phenylpropanoid pathway, which funnels primary metabolites into secondary defense compounds[1].

  • Precursor Generation: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid. Subsequently, Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates the aromatic ring at the para position to yield p-coumaric acid[1][5].

  • The Catalytic Methylation Step: The terminal and most critical step is the esterification of the carboxyl group of p-coumaric acid. This reaction is catalyzed by Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , an enzyme belonging to the SABATH family of methyltransferases[1][6].

Mechanistic Causality: CCMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The high-energy sulfonium bond in SAM provides the necessary thermodynamic driving force to transfer the methyl group to the nucleophilic carboxylate oxygen of p-coumaric acid. This precise enzymatic transfer yields methyl p-coumarate and the byproduct S-adenosyl-L-homocysteine (SAH)[1][5].

Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H pCoum p-Coumaric Acid CCMT CCMT (SABATH Family) pCoum->CCMT MeCoum Methyl p-Coumarate PAL->Cin C4H->pCoum CCMT->MeCoum SAH SAH CCMT->SAH Byproduct SAM SAM SAM->CCMT Methyl Donor

Figure 1: Biosynthetic pathway of methyl p-coumarate from L-phenylalanine.

Enzymatic Kinetics and Structural Mechanics

Understanding the catalytic efficiency of CCMT is vital for metabolic engineering and synthetic biology applications. The enzyme exhibits a highly specific binding pocket that accommodates the hydroxylated aromatic ring of p-coumaric acid, distinguishing its activity from other SABATH family members like salicylic acid methyltransferase (SAMT)[6].

The affinity of these enzymes for their substrates dictates the metabolic flux through the pathway. Table 1 summarizes the kinetic parameters of the core enzymes involved in this cascade.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSource OrganismSubstrateKm (µM)Vmax / Catalytic RateReference
PAL Annona cherimolaL-Phenylalanine40 ± 244.6 nmol/min/mg[5]
C4H Glycine maxtrans-Cinnamic acid~6.4N/A[5]
CCMT1 Ocimum basilicump-Coumaric acid70 ± 5N/A[5]
CCMT2 Ocimum basilicump-Coumaric acid90 ± 10N/A[5]

Signaling and Induction: The Phytohormone Network

The production of MPC is not a static baseline process; it is an inducible defense mechanism tightly regulated by canonical plant defense signaling networks, primarily those mediated by Jasmonic Acid (JA) and Salicylic Acid (SA) [1].

Upon biotic stress (e.g., necrotrophic fungal attack or herbivory), the localized accumulation of the bioactive conjugate jasmonoyl-isoleucine (JA-Ile) triggers the degradation of JAZ repressor proteins[1]. This degradation liberates transcription factors (such as MYC2) that directly upregulate the expression of CCMT genes. This targeted transcriptional burst explains the rapid accumulation of MPC in tissues subjected to infection, such as the observed defense response in Ziziphus jujuba (jujube) fruits combating black spot rot caused by Alternaria alternata[2].

Experimental Protocols: Biosynthesis and Validation

To ensure experimental trustworthiness and reproducibility, the following protocols establish a self-validating system for assaying CCMT activity and quantifying the resultant methyl p-coumarate.

Protocol 1: In Vitro Enzymatic Assay of CCMT Activity

Rationale: To isolate the methylation event, the assay provides an excess of the methyl donor (SAM) while strictly controlling the pH to maintain the nucleophilicity of the p-coumaric acid carboxylate group.

  • Protein Extraction: Homogenize 1g of target plant tissue (e.g., Ocimum basilicum leaves) in 5 mL of 50 mM Tris-HCl extraction buffer (pH 7.5) containing 14 mM β-mercaptoethanol and 10% glycerol.

    • Causality: β-mercaptoethanol is critical here; it acts as a reducing agent to prevent the oxidation of essential cysteine residues within the CCMT active site, preserving catalytic function.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µg of the crude protein extract with 1 mM p-coumaric acid and 1 mM SAM in a final volume of 100 µL of the extraction buffer.

  • Incubation: Incubate the mixture at 25°C for exactly 30 minutes to allow steady-state catalysis.

  • Termination & Extraction: Halt the reaction by adding 10 µL of 6M HCl. Extract the organic products by adding 200 µL of ethyl acetate, vortexing vigorously for 30 seconds, and centrifuging at 10,000 x g for 5 minutes.

    • Causality: The addition of strong acid protonates any unreacted p-coumaric acid, driving it into the aqueous phase, while the highly hydrophobic methyl ester (MPC) partitions almost exclusively into the upper organic ethyl acetate phase.

  • Sample Preparation: Carefully aspirate the upper organic layer, evaporate it under a gentle stream of nitrogen gas, and resuspend the dried pellet in 50 µL of HPLC-grade methanol.

Protocol 2: HPLC-UV Quantification and Validation
  • Chromatographic Setup: Inject 10 µL of the resuspended sample onto a C18 reverse-phase HPLC column.

  • Mobile Phase: Utilize a binary gradient. Mobile phase A: 0.1% Formic acid in ultra-pure water; Mobile phase B: Acetonitrile. Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent absorbance at 310 nm.

    • Causality: The conjugated double bond extending from the aromatic ring of MPC provides a strong, specific UV absorbance maximum near 310 nm, allowing for highly sensitive detection with minimal background noise[7].

  • Self-Validation (Controls): Always run a negative control (the exact reaction mixture without SAM) to ensure no spontaneous chemical esterification occurs during the extraction process. Quantify the yield against a standard curve generated using synthetic methyl p-coumarate (≥99% purity).

Workflow Step1 Tissue Lysis & Protein Extraction (pH 7.5 Buffer) Step2 Enzymatic Reaction (+ p-Coumaric Acid & SAM) Step1->Step2 Step3 Reaction Termination (HCl + Ethyl Acetate) Step2->Step3 Step4 HPLC-UV Analysis (Detection at 310 nm) Step3->Step4 Step5 Data Quantification (kcat/Km Calculation) Step4->Step5

Figure 2: Experimental workflow for in vitro CCMT enzymatic assay and HPLC quantification.

Conclusion

The biosynthesis of methyl p-coumarate represents a highly specialized branch of the phenylpropanoid pathway, governed by the precise catalytic action of CCMT and the availability of SAM. Because of its potent biological activities—ranging from plant defense to human tyrosinase inhibition—understanding the kinetics, phytohormonal regulation, and analytical quantification of MPC is essential. By employing the rigorous, self-validating extraction and HPLC protocols outlined above, researchers can accurately map metabolic fluxes and engineer plant systems for optimized secondary metabolite yields.

References

  • The Role of Methyl p-Coumarate in Plant Defense: A Technical Guide Source: Benchchem URL
  • Source: NIH (PMC)
  • Source: NIH (PubMed)
  • P-Coumaric Acid in Cosmetics Source: Encyclopedia MDPI URL
  • p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects Source: MDPI URL
  • Defense Responses, Induced by p-Coumaric Acid and Methyl p-Coumarate, of Jujube (Ziziphus jujuba Mill.)
  • Methyl 4-hydroxycinnamate | High-Purity Source: Benchchem URL

Sources

Foundational

The Anti-Inflammatory Potential of Methyl p-Coumarate: A Mechanistic and Methodological Guide

Abstract Methyl p-coumarate, a naturally occurring phenolic compound, is emerging as a significant subject of investigation within the scientific community for its diverse pharmacological properties, notably its anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl p-coumarate, a naturally occurring phenolic compound, is emerging as a significant subject of investigation within the scientific community for its diverse pharmacological properties, notably its anti-inflammatory effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory action of methyl p-coumarate, with a particular focus on its modulation of key signaling pathways. We will delve into the established inhibitory effects on Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and infer its potential role in the Mitogen-Activated Protein Kinase (MAPK) cascade based on evidence from structurally related coumarin derivatives. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for the in vitro and in vivo evaluation of methyl p-coumarate's anti-inflammatory efficacy.

Introduction: The Inflammatory Cascade and the Promise of Methyl p-Coumarate

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous pathologies, including autoimmune disorders, neurodegenerative diseases, and cancer.[3] The inflammatory response is orchestrated by a complex network of signaling pathways that culminate in the production of pro-inflammatory mediators, such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a phenolic compound found in various plants.[1] Its potential as a therapeutic agent is underscored by its demonstrated biological activities, including anti-melanogenic, antifungal, and, most relevant to this guide, anti-inflammatory properties.[1][5] This guide will provide a comprehensive overview of the current understanding of how methyl p-coumarate exerts its anti-inflammatory effects at a molecular level and equip researchers with the methodologies to further investigate its potential.

Molecular Mechanisms of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory efficacy of methyl p-coumarate stems from its ability to interfere with critical signaling pathways that regulate the expression of pro-inflammatory genes. The primary known mechanisms involve the inhibition of the NF-κB and AP-1 transcription factors.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[6] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.[7]

Methyl p-coumarate has been shown to effectively suppress the NF-κB signaling cascade.[8] It achieves this by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5] By preventing the degradation of IκBα, methyl p-coumarate ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of its target genes. This leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1), as well as the adhesion molecule ICAM-1.[8]

NF_kB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases Me_p_Coumarate Methyl p-Coumarate Me_p_Coumarate->IKK Inhibits Me_p_Coumarate->NFkB Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces MAPK_Inhibition Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Pro_inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 Activation (c-Fos/c-Jun) MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Me_p_Coumarate Methyl p-Coumarate (Inferred) Me_p_Coumarate->MAPK Inhibits Phosphorylation

Caption: Inferred inhibition of the MAPK signaling pathway by methyl p-coumarate.

Experimental Evaluation of Anti-Inflammatory Effects

A robust assessment of the anti-inflammatory properties of methyl p-coumarate requires a combination of in vitro and in vivo experimental models. This section provides detailed protocols for commonly employed and well-validated assays.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

The LPS-induced inflammation model in the murine macrophage cell line RAW264.7 is a widely used in vitro system to screen for anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of a plethora of inflammatory mediators.

Objective: To determine the effect of methyl p-coumarate on the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in LPS-stimulated RAW264.7 cells.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of methyl p-coumarate (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6 to quantify their mRNA expression levels. Normalize to a housekeeping gene like GAPDH.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of compounds. The subcutaneous injection of carrageenan, a polysaccharide, into the paw of a rat or mouse elicits a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.

Objective: To assess the ability of methyl p-coumarate to reduce acute inflammation in a rodent model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, vehicle, methyl p-coumarate at different doses, and a positive control like indomethacin). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer methyl p-coumarate (e.g., orally or intraperitoneally) at the desired doses one hour before the carrageenan injection. The vehicle control group receives the solvent used to dissolve the compound, and the positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection). [2]6. Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated for each treated group in comparison to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture RAW264.7 Cell Culture Treatment Pre-treatment with Methyl p-Coumarate Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Assays Measurement of Inflammatory Markers (NO, Cytokines, Protein/mRNA levels) Stimulation->Assays Animal_Model Rodent Model (Carrageenan-induced Paw Edema) Compound_Admin Administration of Methyl p-Coumarate Animal_Model->Compound_Admin Edema_Induction Carrageenan Injection Compound_Admin->Edema_Induction Measurement Paw Volume Measurement Edema_Induction->Measurement

Caption: General experimental workflow for evaluating the anti-inflammatory effects of methyl p-coumarate.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, it is essential to present quantitative data in a clear and structured format.

Table 1: Inhibitory Effects of Methyl p-Coumarate on Pro-Inflammatory Markers in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MarkerMethyl p-Coumarate Concentration% Inhibition (Mean ± SD)
Nitric Oxide (NO) 10 µMData to be filled from experiment
50 µMData to be filled from experiment
100 µMData to be filled from experiment
TNF-α 10 µMData to be filled from experiment
50 µMData to be filled from experiment
100 µMData to be filled from experiment
IL-6 10 µMData to be filled from experiment
50 µMData to be filled from experiment
100 µMData to be filled from experiment
iNOS Protein 100 µMData to be filled from experiment
COX-2 Protein 100 µMData to be filled from experiment

Table 2: Effect of Methyl p-Coumarate on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control -Data to be filled from experiment0
Methyl p-Coumarate 25Data to be filled from experimentCalculated value
50Data to be filled from experimentCalculated value
100Data to be filled from experimentCalculated value
Indomethacin 10Data to be filled from experimentCalculated value

Conclusion and Future Directions

Methyl p-coumarate demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and AP-1 signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators. While its direct effects on the MAPK cascade require further elucidation, evidence from structurally similar compounds strongly suggests its involvement in modulating this pathway as well. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the anti-inflammatory potential of methyl p-coumarate.

Future research should focus on a more detailed characterization of the interaction between methyl p-coumarate and the components of the MAPK pathway. Furthermore, pharmacokinetic and toxicological studies are warranted to assess its potential for clinical development as a novel anti-inflammatory agent. The exploration of its efficacy in chronic inflammatory disease models will also be a critical next step in realizing the therapeutic promise of this natural compound.

References

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. Available from: [Link]

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. Available from: [Link]

  • Lipopolysaccharide-induced model of inflammation in cells culture - Hep Journals. Available from: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. Available from: [Link]

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Exploratory

Methyl p-Coumarate as a Tyrosinase Inhibitor: A Technical Guide for Drug Discovery and Development

Abstract Hyperpigmentation disorders and the demand for skin-lightening agents in cosmetics have driven extensive research into inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Methyl p-coumara...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hyperpigmentation disorders and the demand for skin-lightening agents in cosmetics have driven extensive research into inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Methyl p-coumarate, a naturally occurring phenolic compound, has emerged as a significant candidate due to its demonstrated anti-melanogenic properties.[2] This technical guide provides an in-depth analysis of methyl p-coumarate as a tyrosinase inhibitor, synthesizing data from enzymatic, cellular, and molecular modeling studies. We will explore its mechanism of action, present a validated experimental protocol for its evaluation, and discuss its structure-activity relationship and safety profile to support its development for dermatological and cosmetic applications.

Introduction: Tyrosinase as a Prime Target

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing enzyme that plays a pivotal role in two distinct biological processes: melanogenesis in mammals and enzymatic browning in plants and fungi.[1][3] The enzyme catalyzes the first two rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Dopaquinone is a highly reactive intermediate that polymerizes to form melanin.[3]

Given its central role, the inhibition of tyrosinase is the most established strategy for developing agents to treat hyperpigmentation and for use as skin-whitening ingredients in cosmetics.[1][6] While compounds like kojic acid and arbutin are widely used, concerns over their efficacy, stability, and potential side effects persist, fueling the search for novel, safe, and potent inhibitors.[7] Natural products, such as methyl p-coumarate, offer a promising avenue for this discovery process.[2]

Unveiling the Inhibitory Mechanism of Methyl p-Coumarate

Understanding the precise mechanism by which a compound inhibits an enzyme is critical for its development. Studies on methyl p-coumarate and its close structural analogs reveal a multi-faceted interaction with the tyrosinase enzyme.

Enzyme Kinetics: A Tale of Two Analogs

Direct and comprehensive kinetic data for methyl p-coumarate is not widely published; however, extensive research on its parent acid (p-coumaric acid) and its ethyl ester (p-coumaric acid ethyl ester or p-CAEE) provides profound insights.

  • p-Coumaric Acid (Competitive Inhibition): Due to its high structural similarity to L-tyrosine, the natural substrate of tyrosinase, p-coumaric acid acts as a competitive inhibitor.[8][9] It vies for the active site of the enzyme, thereby preventing L-tyrosine from binding and being hydroxylated.[10][11] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

  • p-Coumaric Acid Ethyl Ester (Noncompetitive Inhibition): In contrast, the ethyl ester of p-coumaric acid has been shown to inhibit tyrosinase in a noncompetitive manner.[12] This indicates that p-CAEE binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, lowering Vmax without affecting the Km for the substrate.[12] The inhibition by p-CAEE was found to be reversible, suggesting it does not form a permanent covalent bond with the enzyme.[12]

Based on these findings, it is highly probable that methyl p-coumarate also functions as a reversible, noncompetitive inhibitor, similar to its ethyl analog. It likely binds to an allosteric site, altering the enzyme's three-dimensional structure and hindering its catalytic function.[12][13]

G cluster_0 Competitive Inhibition (e.g., p-Coumaric Acid) cluster_1 Noncompetitive Inhibition (e.g., Methyl/Ethyl p-Coumarate) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E + P S Substrate (S) I_comp Inhibitor (I) I_comp->E P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I ES2->E2 + P ESI Enzyme-Substrate-Inhibitor Complex (ESI, Inactive) ES2->ESI + I EI2->ESI + S S2 Substrate (S) I_noncomp Inhibitor (I) I_noncomp->E2 I_noncomp->ES2 P2 Product (P)

Caption: Competitive vs. Noncompetitive enzyme inhibition mechanisms.

Molecular Docking Insights

Computational modeling corroborates the kinetic data. Molecular docking simulations of p-CAEE with the crystal structure of mushroom tyrosinase (PDB: 2Y9X) revealed that the inhibitor binds in a pocket near the binuclear copper active site.[12] Crucially, the interaction does not involve direct chelation of the copper ions, a mechanism employed by other inhibitors like kojic acid. Instead, the binding of the p-coumarate derivative is proposed to induce a conformational change in the catalytic region, which alters the binding forces for the natural substrate, L-tyrosine, thereby impeding the enzymatic reaction.[12] Fluorescence spectroscopy analysis further supports this, showing that p-CAEE quenches the intrinsic fluorescence of tyrosinase, which is indicative of binding and a subsequent change in the protein's tertiary structure.[12]

Quantitative Efficacy and Comparative Analysis

The potency of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. Comparative analysis against established inhibitors is essential for benchmarking.

CompoundIC50 ValueSource EnzymeKinetic ParametersReference(s)
p-Coumaric Acid Ethyl Ester 4.89 µg/mLMushroomKᵢ = 1.83 µg/mL (Noncompetitive)[12]
p-Coumaric Acid 0.75 mmol/L (Monophenolase)MushroomCompetitive (Monophenolase)[11]
Arbutin (Positive Control) 51.54 µg/mLMushroom-[12]
Kojic Acid (Positive Control) 16.69 ± 2.8 µMMushroom-[6]

Note: Data for methyl p-coumarate's IC50 is often reported in cellular assays rather than direct enzyme inhibition assays. The data for its close analog, ethyl p-coumarate, demonstrates potency approximately 10-fold stronger than the common cosmetic agent arbutin.[12]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This section provides a robust, self-validating protocol for assessing the inhibitory activity of methyl p-coumarate on mushroom tyrosinase using a 96-well plate spectrophotometer.

Principle of the Assay

The assay measures the diphenolase activity of tyrosinase, which oxidizes L-DOPA to dopaquinone. Dopaquinone undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which has a maximum absorbance at approximately 475-492 nm.[13][14] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.[15]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., ≥1000 U/mg solid (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • Methyl p-coumarate (Test Compound)

  • Kojic Acid (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Preparation of Working Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing monobasic and dibasic potassium phosphate solutions to achieve the target pH. Autoclave and store at 4°C.

  • Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Prepare a stock solution by dissolving the enzyme in cold (4°C) phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[16] Keep on ice during use.

  • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA powder in phosphate buffer. Crucial: This solution must be prepared fresh immediately before each experiment as it is highly susceptible to auto-oxidation.[13][15]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve methyl p-coumarate in DMSO. Subsequent serial dilutions should be made in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay well should not exceed 1-2% to prevent solvent interference with enzyme activity.[15]

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve kojic acid in phosphate buffer or DMSO, following the same dilution principles as the test compound.

Assay Procedure (96-Well Plate Format)
  • Plate Setup: Add reagents to the wells according to the following layout (final volume per well = 200 µL):

    • Blank Wells: 180 µL Buffer + 20 µL DMSO/vehicle (no enzyme, no substrate).

    • Control Wells (100% Activity): 140 µL Buffer + 20 µL DMSO/vehicle + 20 µL Tyrosinase solution.

    • Test Compound Wells: (140-x) µL Buffer + x µL Test Compound dilution + 20 µL DMSO/vehicle + 20 µL Tyrosinase solution.

    • Positive Control Wells: (140-x) µL Buffer + x µL Kojic Acid dilution + 20 µL DMSO/vehicle + 20 µL Tyrosinase solution.

  • Pre-incubation: Add all components except the L-DOPA substrate to the wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction begins.[6][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared L-DOPA solution to all wells except the blanks.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every 60 seconds for 15-20 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[15]

G prep 1. Prepare Reagents - Phosphate Buffer (pH 6.8) - Tyrosinase Solution - L-DOPA Solution (Fresh) - Test Compound Dilutions plate 2. Plate Setup (96-well) Add Buffer, Enzyme, and Inhibitor/ Vehicle to designated wells. prep->plate preincubate 3. Pre-incubate Mix and hold at 25-37°C for 10 minutes. plate->preincubate initiate 4. Initiate Reaction Add L-DOPA substrate to all wells (except blanks). preincubate->initiate measure 5. Measure Absorbance Read at 475 nm (kinetic or endpoint). initiate->measure analyze 6. Data Analysis - Calculate Reaction Velocity (V) - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value measure->analyze

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Data Analysis and Interpretation
  • Calculate Reaction Rate (Velocity): For kinetic assays, determine the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve for each well.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of the uninhibited enzyme and V_sample is the rate in the presence of the test compound.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]

Cellular and In Vivo Corroboration

While in vitro enzyme assays are crucial, validation in a cellular context is a necessary step in drug development.

  • Cellular Melanogenesis: Studies using B16 mouse melanoma cells, a standard model for melanogenesis research, have shown that methyl p-coumarate significantly suppresses melanin formation.[10][17] Interestingly, one study noted this effect from methyl p-coumarate but not from the parent p-coumaric acid, suggesting that the esterified form may have better cell permeability.[10]

  • In Vivo Efficacy: While direct in vivo data for methyl p-coumarate is limited, studies on its parent compound are encouraging. Topical application of a cream containing p-coumaric acid was found to mitigate UV-induced erythema (redness) and subsequent skin pigmentation in both hairless mice and human subjects.[8]

Structure-Activity Relationship (SAR) and Bioavailability

The difference in activity between p-coumaric acid and its esters highlights a key principle in dermatological drug development: the importance of lipophilicity.

  • Esterification Enhances Permeability: The esterification of the carboxylic acid group in p-coumaric acid to form methyl p-coumarate increases the molecule's lipophilicity. This is a critical modification, as increased lipophilicity generally enhances a compound's ability to permeate the stratum corneum, the lipophilic outer layer of the skin.[8] An ex-vivo skin permeation study showed that while p-coumaric acid could pass through the skin into an aqueous medium, methyl p-coumarate was preferentially captured within the lipophilic skin layers.[8] This suggests that the ester may act as a prodrug, being retained in the epidermis where it can be hydrolyzed back to the active acid, or it may possess intrinsic activity itself.

Safety and Handling

According to available Safety Data Sheets (SDS), both p-coumaric acid and methyl p-coumarate are generally considered to be of low toxicity but require standard laboratory precautions.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection. Avoid formation of dust and aerosols.[18][19]

  • Hazards: May cause skin, eye, and respiratory irritation.[19][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[18]

Conclusion and Future Perspectives

Methyl p-coumarate stands out as a promising tyrosinase inhibitor with significant potential for cosmetic and therapeutic applications. Its efficacy is supported by enzymatic, cellular, and molecular modeling data. The likely noncompetitive mechanism of action, favorable potency compared to standards like arbutin, and enhanced skin permeability of the ester form make it a compelling candidate for further development.

Future research should focus on:

  • Definitive Kinetic Studies: Performing detailed enzyme kinetics specifically with methyl p-coumarate to confirm its inhibitory mechanism and determine its Kᵢ value.

  • Human Melanocyte Studies: Validating its anti-melanogenic effects in primary human epidermal melanocytes.

  • Formulation Development: Optimizing topical formulations to maximize skin delivery and stability.

  • In Vivo Efficacy and Safety: Conducting rigorous, long-term in vivo studies in animal models and human clinical trials to establish its efficacy and safety profile for dermatological use.

This comprehensive technical profile provides the foundational knowledge for researchers and drug development professionals to advance methyl p-coumarate from a promising natural compound to a scientifically validated active ingredient.

References

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  • Roh, E. J., Kim, J. A., Kim, H. Y., Park, S. M., Kim, J. H., Park, K. D., & Lee, S. H. (2021). Inhibitory Effects of Coumarin Derivatives on Tyrosinase. Molecules, 26(8), 2346. [Link]

  • An, S. M., Koh, J. S., & Boo, Y. C. (2010). p-Coumaric acid not only inhibits human tyrosinase activity in vitro but also melanogenesis in cells exposed to UVB. Phytotherapy research, 24(8), 1175-1180. [Link]

  • Boo, Y. C. (2019). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. PMC. [Link]

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  • Ali, B., et al. (2024). Synergistic Biomedical Potential and Molecular Docking Analyses of Coumarin–Triazole Hybrids as Tyrosinase Inhibitors. Pharmaceuticals, 17(5), 532. [Link]

  • Kubo, I., Yokokawa, Y., & Kinst-Hori, I. (2004). Intracellular oxidation of methyl p-coumarate is involved in anti-melanogenic and cytotoxic activities against melanoma cells. Bioorganic & Medicinal Chemistry, 12(20), 5455-5460. [Link]

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Foundational

The Strategic Role of Methyl p-Coumarate in Plant Defense: Biosynthesis, Mechanisms, and Translational Applications

Executive Summary Plants, as sessile organisms, rely on a sophisticated arsenal of secondary metabolites to survive biotic and abiotic stressors. Among these, methyl p-coumarate (MeCA) —a phenylpropanoid derivative—has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Plants, as sessile organisms, rely on a sophisticated arsenal of secondary metabolites to survive biotic and abiotic stressors. Among these, methyl p-coumarate (MeCA) —a phenylpropanoid derivative—has emerged as a critical node in plant defense networks. Far from being a mere metabolic byproduct, the methylation of p-coumaric acid represents a highly evolved physicochemical strategy. By increasing the molecule's lipophilicity, plants deploy MeCA as a potent, membrane-disrupting antimicrobial agent and a signaling elicitor. This whitepaper deconstructs the biosynthesis, dual-action defense mechanisms, and validated experimental workflows for leveraging methyl p-coumarate in modern agricultural and therapeutic research.

The Physicochemical Strategy of Methylation

As an application scientist, I frequently observe that researchers overlook the physicochemical implications of esterification in secondary metabolites. The biosynthesis of methyl p-coumarate from L-phenylalanine is not just a biochemical cascade; it is a strategic structural modification 1.

The pathway is initiated by phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid. The critical, terminal step is catalyzed by cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor 2.

Causality Check: Why expend cellular energy (SAM) to methylate this acid? Masking the polar carboxylic acid group drastically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the exact mechanism that allows MeCA to effectively partition into and disrupt the ergosterol-rich lipid bilayers of invading fungal pathogens.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL (Deamination) pCA p-Coumaric Acid Cin->pCA C4H (Hydroxylation) MeCA Methyl p-Coumarate (Bioactive Ester) pCA->MeCA CCMT + SAM (Methylation)

Fig 1: Biosynthetic pathway of methyl p-coumarate via CCMT-mediated methylation.

Dual-Action Defense: Direct Toxicity and Induced Resistance

Methyl p-coumarate operates via a highly efficient dual-action mechanism, governed upstream by the Jasmonic Acid (JA) and Salicylic Acid (SA) signaling pathways 1.

  • Direct Defense (Antifungal/Antimicrobial): Upon accumulation, MeCA directly targets the cell membranes of necrotrophic fungi (e.g., Alternaria alternata, Botrytis cinerea). The lipophilic ester induces severe membrane lipid peroxidation, causing cytoplasmic leakage and mitochondrial dysfunction.

  • Induced Resistance (Signaling): Beyond direct toxicity, MeCA acts as an endogenous elicitor. In fruit models like Jujube (Ziziphus jujuba), exogenous application of MeCA upregulates the expression of Pathogenesis-Related (PR) genes and activates antioxidant enzymes (e.g., SOD, CAT) to scavenge reactive oxygen species (ROS) generated during pathogen attack 3.

MoA Stress Biotic Stress (e.g., Fungal Infection) Hormones JA / SA Signaling Pathways Stress->Hormones Elicitor Recognition CCMT_Expr Upregulation of CCMT Hormones->CCMT_Expr Transcriptional Activation MeCA Methyl p-Coumarate Accumulation CCMT_Expr->MeCA Biosynthesis Direct Direct Defense: Membrane Lipid Peroxidation & Permeability Disruption MeCA->Direct Lipophilic Partitioning Indirect Induced Resistance: Activation of PR Genes & Antioxidant ROS Scavenging MeCA->Indirect Secondary Signaling

Fig 2: Dual mechanism of methyl p-coumarate via direct toxicity and induced resistance.

Quantitative Efficacy Profiling

The structural difference between the free acid and the methyl ester yields significant variations in biological efficacy. Table 1 summarizes the quantitative advantages of MeCA over its precursor, highlighting why esterification is a preferred evolutionary defense mechanism 4.

CompoundTarget OrganismAssay TypeEfficacy MetricMechanistic Note
p-Coumaric Acid Phytopathogenic FungiProbit AnalysisIC50 = 2.70 mMBaseline membrane disruption; limited by polarity.
Methyl p-Coumarate Phytopathogenic FungiProbit AnalysisIC50 = 1.16 mMEnhanced lipophilic entry; >2x potency vs free acid.
Methyl p-Coumarate Alternaria alternataMycelial Growth>85% Inhibition at ≥1.5 mMInduces severe lipid peroxidation and PR gene activation.
Methyl p-Coumarate Nitrosomonas europaeaNitrification AssayHigh Efficacy (BNI)Acts as a Biological Nitrification Inhibitor in rhizosphere.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. The following methodologies detail the extraction and functional assaying of MeCA, explaining the chemical logic behind each step.

Workflow Tissue Lyophilized Tissue (e.g., Plant Peel) Mac Maceration (70% Aqueous EtOH) Tissue->Mac Part Liquid-Liquid Partition (Hexane -> EtOAc) Mac->Part Dry Desiccation (Anhydrous Na2SO4) Part->Dry HPLC HPLC-DAD Analysis (C18 Column, 320 nm) Dry->HPLC

Fig 3: Standardized workflow for extraction and HPLC-DAD quantification of methyl p-coumarate.

Protocol 1: Extraction and HPLC-DAD Quantification

Self-Validation Check: Always spike a subset of samples with a known internal standard (e.g., trans-cinnamic acid) prior to maceration to calculate absolute recovery rates.

  • Sample Preparation: Lyophilize and mill plant tissue to a fine powder. Causality: Freeze-drying halts endogenous esterase activity that could prematurely hydrolyze the methyl ester back to p-coumaric acid.

  • Maceration: Suspend the powder in 70% aqueous ethanol (1:10 w/v) and agitate for 24 hours at room temperature. Causality: Pure organic solvents fail to penetrate the hydration shell of plant tissues. 70% ethanol strikes the optimal dielectric constant to solubilize both free MeCA and its polar glycosidic precursors.

  • Partitioning: Filter the extract, evaporate the ethanol under reduced pressure, and partition the aqueous remainder with ethyl acetate (EtOAc). Causality: EtOAc selectively isolates the moderately non-polar phenolic esters from highly polar sugars and mucilage.

  • Desiccation & HPLC: Dry the EtOAc fraction over anhydrous Na2​SO4​ , reconstitute in mobile phase, and inject into an HPLC equipped with a C18 reverse-phase column. Monitor via Diode-Array Detection (DAD) at 320 nm . Causality: Hydroxycinnamic acids and their esters exhibit strong UV absorbance at 320 nm due to their conjugated aromatic systems.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Self-Validation Check: Include both a negative control (solvent vehicle only) and a positive control (commercial fungicide like prochloraz) to ensure fungal strain viability is within historical baselines.

  • Media Preparation: Amend Potato Dextrose Agar (PDA) with varying concentrations of MeCA (e.g., 0.5, 1.0, 1.5, 2.0 mM) dissolved in a minimal volume of DMSO (final DMSO concentration <0.5% v/v).

  • Inoculation: Using a sterilized 5 mm cork borer, excise a mycelial plug from the actively growing margin of a 7-day-old fungal culture (e.g., A. alternata) and place it face-down in the center of the amended PDA plate.

  • Incubation & Measurement: Incubate at 25°C in the dark. Measure colony diameter daily until the control plate is fully colonized.

  • Data Analysis: Calculate Mycelial Growth Inhibition (MGI%). Utilize Probit analysis to determine the IC50. Causality: Biological inhibition follows a sigmoidal dose-response curve. Probit transformation linearizes this relationship, allowing for highly accurate, statistically robust IC50 determinations.

Translational Applications

The mechanistic insights into methyl p-coumarate extend far beyond basic plant physiology.

  • Agrochemical Development: Because of its enhanced lipophilicity and dual-action mechanism (direct toxicity + PR gene induction), MeCA serves as a highly promising, biodegradable scaffold for next-generation botanical fungicides.

  • Agronomy & Soil Science: Recent structure-activity relationship studies have identified MeCA in the root exudates of grasses (e.g., Brachiaria humidicola) as a potent Biological Nitrification Inhibitor (BNI) 5. By suppressing Nitrosomonas europaea, MeCA helps retain nitrogen in the soil, reducing the need for synthetic fertilizers and mitigating greenhouse gas emissions.

References

  • BenchChem. "The Role of Methyl p-Coumarate in Plant Defense: A Technical Guide." BenchChem.
  • Li, W., et al. "Defense Responses, Induced by p-Coumaric Acid and Methyl p-Coumarate, of Jujube (Ziziphus jujuba Mill.) Fruit against Black Spot Rot Caused by Alternaria alternata." Journal of Agricultural and Food Chemistry, 2019.
  • Kapteyn, J., et al.
  • De Vita, et al. "Screening, synthesis optimization, and scaling-up of phytopathogen antifungals derived from natural hydroxycinnamic acids." PMC, 2022.
  • MDPI.

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl p-Coumarate

Introduction Methyl p-coumarate (Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate) is a naturally occurring phenolic compound that has garnered significant attention within the scientific community.[1] As the methyl ester of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl p-coumarate (Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate) is a naturally occurring phenolic compound that has garnered significant attention within the scientific community.[1] As the methyl ester of p-coumaric acid, this compound is found in a variety of plant species and is recognized for its diverse biological activities, including anti-melanogenic, antifungal, and anti-inflammatory properties.[1] With a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , its potential applications in pharmacology and drug development make a thorough understanding of its structural and chemical properties essential.[1][2]

This technical guide provides an in-depth analysis of the core spectroscopic data for methyl p-coumarate. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the spectral features and the experimental choices made to acquire them. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols and data interpretation grounded in authoritative sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3] It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry through chemical shifts and coupling constants. For a molecule like methyl p-coumarate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete and validated structural assignment.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental setup. The following protocol is a field-proven standard for compounds of this nature.

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity methyl p-coumarate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the phenolic -OH.

  • Ensure the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.

Spectrometer Setup & 1D Spectra Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration.

    • Number of Scans: 16 scans, to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30').[3]

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low (~1.1%).[3]

NMR Data Summary and Interpretation

The following data represents typical values obtained in CDCl₃. Chemical shifts are sensitive to solvent and concentration.

G cluster_frags Fragmentation Pathways mol Methyl p-Coumarate [M+H]⁺ m/z = 179 frag1 Loss of CH₃OH m/z = 147 mol->frag1 - CH₃OH frag2 Loss of •OCH₃ m/z = 147 mol->frag2 - •OCH₃ frag3 Further Fragmentation m/z = 119 frag1->frag3 - CO G cluster_reactants Reactants pCA p-Coumaric Acid Catalyst H₂SO₄ (cat.) Reflux (4-6h) pCA->Catalyst MeOH Methanol (Excess) MeOH->Catalyst Workup Aqueous Workup (Neutralization) Catalyst->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Methyl p-Coumarate Purify->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolomic Profiling, Extraction, and Quantification of Methyl p-Coumarate

Overview and Metabolomic Significance Methyl p-coumarate (methyl 4-hydroxycinnamate) is a highly bioactive phenylpropanoid ester synthesized via the methylation of p-coumaric acid. In contemporary metabolomics, it has em...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Metabolomic Significance

Methyl p-coumarate (methyl 4-hydroxycinnamate) is a highly bioactive phenylpropanoid ester synthesized via the methylation of p-coumaric acid. In contemporary metabolomics, it has emerged as a critical biomarker for evaluating plant physiological responses to environmental stressors and developmental stages. For instance, widely targeted metabolomics have revealed that methyl p-coumarate accumulation is significantly modulated during salinity stress in halophytes like Salicornia europaea[1]. Furthermore, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has demonstrated distinct tissue-specific partitioning of this metabolite, such as its high concentration in the peel versus the pulp of Cucurbita pepo (black wax gourd)[2].

Beyond plant physiology, metabolomics-guided bioprospecting has correlated the presence of methyl p-coumarate with potent biological activities. Partial least squares regression analysis (PLS-DA) of plant extracts has identified it as a key metabolite responsible for ovicidal activity against veterinary parasites[3]. Additionally, it exhibits strong antiparasitic effects against Leishmania braziliensis and Plasmodium falciparum[4].

Mechanistic Pathways & Biological Activity

The therapeutic efficacy of methyl p-coumarate is largely attributed to its ability to modulate key cellular signaling cascades. It exerts anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) transcription factors[5]. In dermatological applications, its lipophilicity allows it to penetrate cellular membranes more effectively than free p-coumaric acid, leading to superior inhibition of melanin synthesis via competitive inhibition of the tyrosinase enzyme[6][7].

G Phe L-Phenylalanine pCA p-Coumaric Acid Phe->pCA PAL / C4H MpC Methyl p-Coumarate pCA->MpC Methyltransferase NFkB NF-κB / AP-1 MpC->NFkB Inhibits Tyrosinase Tyrosinase MpC->Tyrosinase Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Biosynthetic origin of methyl p-coumarate and its inhibitory signaling targets.

Experimental Protocol: Extraction and Purification

To accurately profile methyl p-coumarate in complex biological matrices, a rigorous extraction protocol is required. The following methodology leverages polarity-guided fractionation to isolate the target compound while minimizing matrix effects.

Causality of Experimental Design :

  • Lyophilization : Halts endogenous enzymatic activity (e.g., esterases) that could degrade the methyl ester during processing[8].

  • 70% Aqueous Ethanol : Utilized for primary maceration because it effectively disrupts cellular matrices and solubilizes a broad spectrum of phenolic compounds without extracting excessive lipophilic waxes[5].

  • Liquid-Liquid Extraction (LLE) : Partitioning with ethyl acetate selectively isolates the moderately non-polar methyl p-coumarate away from highly polar primary metabolites (e.g., free sugars, amino acids), drastically simplifying downstream chromatography[6].

Workflow Step1 1. Plant Material Preparation (Lyophilization & Grinding) Step2 2. Maceration (70% aq. Ethanol, 24-48h) Step1->Step2 Cell Lysis Step3 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Step2->Step3 Solvent Evaporation Step4 4. Silica Gel Chromatography (Hexane:Ethyl Acetate Gradient) Step3->Step4 Crude Extract Step5 5. LC-MS/MS & RP-HPLC (C18 Column, DAD/MS Detection) Step4->Step5 Purified Fraction Step6 6. Metabolomic Data Analysis (PCA, PLS-DA) Step5->Step6 Spectral Data

Step-by-step experimental workflow for the extraction and metabolomic profiling.

Step-by-Step Extraction Methodology :

  • Sample Preparation : Lyophilize (freeze-dry) the biological material to remove moisture. Grind into a fine powder (particle size < 0.5 mm) to maximize the solvent contact surface area[8].

  • Maceration : Suspend the powder in 70% aqueous ethanol at a 1:10 (w/v) ratio. Agitate continuously at room temperature for 24–48 hours[5].

  • Concentration : Filter the homogenate to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol.

  • Liquid-Liquid Extraction : Suspend the remaining aqueous residue in distilled water and partition three times with equal volumes of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate[6].

  • Silica Gel Chromatography : Evaporate the ethyl acetate to yield a crude extract. Load onto a silica gel column pre-equilibrated with hexane. Elute using a step gradient of hexane and ethyl acetate (e.g., 90:10 to 50:50 v/v). Monitor fractions via Thin-Layer Chromatography (TLC)[6].

  • Crystallization : Pool fractions containing methyl p-coumarate and recrystallize from a methanol/water mixture to obtain the pure crystalline compound[6].

Analytical Protocol: LC-MS/MS and RP-HPLC Quantification

Accurate quantification is essential for establishing metabolomic baselines. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or mass spectrometry provides the necessary resolution and sensitivity[8].

Causality of Experimental Design : A C18 stationary phase is selected due to its high affinity for the hydrophobic methyl ester group, ensuring baseline separation from the more polar free p-coumaric acid. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and improving retention time reproducibility[5].

Table 1: Validated RP-HPLC Conditions for Methyl p-Coumarate[8]
ParameterCondition
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Methanol : Water (70:30 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 320 nm (UV/DAD)
Table 2: Representative Quantitative Yields and Bioactivity in Biological Matrices
Biological Source / AssayCompoundYield / ConcentrationReference
Hemp (Cannabis sativa L.) RootsEthyl p-coumarate (Derivative)6.47 mg/g of total extract[9]
Cucurbita pepo (Wax Gourd) PeelMethyl p-coumarateHigh Relative Abundance (Tissue-Specific)[2]
Plasmodium falciparum AssayMethyl p-coumarateEC50 = 64.59 ± 2.89 μg/mL[4]

Data Acquisition and Processing Workflow :

  • Standard Curve Preparation : Prepare a primary stock solution of methyl p-coumarate standard (1000 µg/mL) in HPLC-grade methanol[8]. Generate a standard curve using working solutions ranging from 1.0 to 60.0 µg/mL.

  • Sample Filtration : Filter all biological samples and standards through a 0.45 µm PTFE membrane prior to injection to protect the column[8].

  • Mass Spectrometry (Optional) : For LC-MS/MS metabolomics, operate the mass spectrometer in positive or negative electrospray ionization (ESI) modes. Methyl p-coumarate typically yields a precursor ion [M+H]+ at m/z 179.07 or [M-H]- at m/z 177.05.

  • Statistical Analysis : Export spectral data to metabolomic software suites (e.g., MetaboAnalyst) for multivariate statistical analysis. Apply Principal Component Analysis (PCA) and PLS-DA to identify differential accumulation across experimental groups[3].

References

  • Protocol for the Extraction of Methyl p-Coumarate from Plant Material - Benchchem. BenchChem. 5

  • Application Note: Quantification of Methyl p-Coumarate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Benchchem. BenchChem. 8

  • Discovery of potential ovicidal natural products using metabolomics | PLOS One. PLOS One. 3

  • Metabolomic Analysis of Different Parts of Black Wax Gourd (Cucurbita pepo) - MDPI. MDPI. 2

  • The Discovery, Isolation, and Technical Profile of Methyl p-Coumarate: A Comprehensive Guide - Benchchem. BenchChem. 6

  • Metabolomics analysis unveils important changes involved in the salt tolerance of Salicornia europaea - Frontiers. Frontiers. 1

  • Alkyl and Aryl Derivatives Based on p-Coumaric Acid Modification and Inhibitory Action against Leishmania braziliensis and Plasmodium falciparum - MDPI. MDPI. 4

  • Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - ResearchGate. ResearchGate. 9

  • P-Coumaric Acid in Cosmetics | Encyclopedia MDPI. Encyclopedia MDPI. 7

Sources

Application

Application Note: Methyl p-Coumarate as a Diagnostic Substrate for Esterase Kinetic Studies

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary Methyl p-coumarate (MpCA), the methyl ester derivative of th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

Methyl p-coumarate (MpCA), the methyl ester derivative of the hydroxycinnamic acid p-coumaric acid, is a critical diagnostic substrate in enzymology. It is extensively utilized to characterize the catalytic efficiency, substrate specificity, and structural-functional relationships of Feruloyl Esterases (FAEs) and Phenylpropanoid Methyl Esterases (PPMEs)[1][2]. Because FAEs are pivotal in biomass degradation and the biocatalytic synthesis of high-value antioxidants, accurately profiling their kinetic parameters ( Km​ , Vmax​ , kcat​ ) against standardized substrates like MpCA is essential for industrial scale-up and bioengineering[3][4].

This application note provides a comprehensive, self-validating framework for utilizing MpCA in continuous spectrophotometric assays, detailing the causality behind solvent choices, pH optimization, and kinetic data interpretation.

Mechanistic Rationale & Enzyme Specificity

The Diagnostic Role of MpCA in Esterase Classification

Feruloyl esterases (EC 3.1.1.73) are traditionally classified into four types (A, B, C, and D) based on their primary sequence and substrate preference for synthetic methyl esters of hydroxycinnamic acids[5].

  • Type A FAEs (e.g., Aspergillus niger FaeA) typically prefer substrates with methoxy substitutions on the aromatic ring, such as methyl ferulate and methyl sinapate.

  • Type B and C FAEs display a marked preference for hydroxylated substrates lacking methoxy groups, making methyl p-coumarate and methyl caffeate their primary targets[3].

By quantifying the hydrolysis rate of MpCA, researchers can rapidly phenotype novel esterases, determine their classification, and assess their viability for transesterification reactions in non-aqueous media[3].

Reaction Pathway

The enzymatic hydrolysis of MpCA yields p-coumaric acid and methanol. The cleavage of the ester bond alters the electron delocalization across the phenylpropanoid conjugated system, resulting in a measurable shift in the UV absorbance spectrum.

G MpCA Methyl p-Coumarate (Substrate) Complex Enzyme-Substrate Complex MpCA->Complex Binding Enzyme Esterase Enzyme (e.g., FAE, PPME) Enzyme->Complex Catalysis pCA p-Coumaric Acid (Product, Abs @ 335nm) Complex->pCA Ester Hydrolysis MeOH Methanol (Byproduct) Complex->MeOH Release

Caption: Enzymatic hydrolysis pathway of Methyl p-Coumarate by esterases.

Experimental Workflows & Protocols

Causality in Experimental Design
  • Solvent Selection (DMSO): MpCA is highly hydrophobic and prone to precipitation in aqueous buffers. A co-solvent is mandatory. However, Dimethyl sulfoxide (DMSO) concentrations exceeding 5–15% (v/v) can induce competitive inhibition and alter the active site conformation, artificially inflating the Km​ value[2]. Rule: Maintain final DMSO concentrations strictly at or below 5% in the reaction cuvette.

  • Wavelength Selection (335 nm): The continuous spectrophotometric assay monitors the decrease in absorbance at 335 nm (or 340 nm depending on buffer pH), which corresponds to the disappearance of the esterified substrate and the appearance of the free acid[2][6].

  • Buffer pH (6.0 - 7.5): Most fungal FAEs exhibit optimal stability and activity at slightly acidic to neutral pH (e.g., 100 mM MOPS, pH 6.0)[2]. Bacterial PPMEs may require slightly alkaline conditions (e.g., 25 mM Ammonium bicarbonate, pH 7.5)[1].

Protocol: Continuous Spectrophotometric Assay for Esterase Activity

Reagents Required:

  • Assay Buffer: 100 mM MOPS-NaOH (pH 6.0) or 25 mM Ammonium bicarbonate (pH 7.5).

  • Substrate Stock (10 mM): Dissolve 1.78 mg of Methyl p-coumarate in 1.0 mL of pure, anhydrous DMSO. Note: Store aliquots at -20°C in amber tubes to prevent auto-oxidation and UV degradation.

  • Enzyme Working Solution: Purified esterase diluted in assay buffer to a concentration of 10–50 nM[1][4].

Step-by-Step Methodology:

  • Equilibration: Pipette 940 µL of Assay Buffer into a UV-transparent quartz cuvette (1 cm path length). Incubate in a temperature-controlled spectrophotometer at 37°C for 5 minutes.

  • Substrate Addition: Add 50 µL of the MpCA Substrate Stock (or serial dilutions for kinetic modeling) to the cuvette. The final concentration of MpCA will be 500 µM, with a final DMSO concentration of 5%.

  • Blank Measurement: Mix thoroughly by inversion. Blank the spectrophotometer at 335 nm. Monitor for 1 minute to ensure no spontaneous chemical hydrolysis is occurring.

  • Reaction Initiation: Add 10 µL of the Enzyme Working Solution to the cuvette. Mix rapidly.

  • Data Acquisition: Record the absorbance at 335 nm continuously for 5 to 10 minutes.

  • Calculation: Determine the initial velocity ( V0​ ) from the linear portion of the curve (typically the first 1–2 minutes). Calculate specific activity using the molar extinction coefficient ( Δϵ ) of MpCA at the specific pH.

Workflow Step1 1. Substrate Prep Dissolve MpCA in 100% DMSO Step2 2. Buffer Equilibration MOPS pH 6.0, 37°C Step1->Step2 Step3 3. Reaction Initiation Add Enzyme (10-50 nM) Step2->Step3 Step4 4. Kinetic Read Monitor Absorbance at 335 nm Step3->Step4 Step5 5. Data Analysis Calculate Vmax & Km via Non-linear Regression Step4->Step5

Caption: Step-by-step workflow for the continuous spectrophotometric esterase assay.

Quantitative Baselines & Kinetic Parameters

To validate your experimental setup, compare your derived Michaelis-Menten kinetic parameters against established literature values for known esterases acting on MpCA. Variations in Km​ often reflect the structural constraints of the enzyme's binding pocket, while kcat​ reflects the catalytic turnover rate.

Enzyme Source / DesignationEnzyme Type Km​ for MpCA kcat​ or Specific ActivityAssay Conditions
Myceliophthora thermophila (MtFae1a)[4]Type B FAE13 ± 2 µM19 ± 0.8 s⁻¹Sodium phosphate pH 7.0, 35°C
Talaromyces stipitatus (TsFaeC)[2]Type C FAE~100 - 300 µM*Varies by DMSO %100 mM MOPS pH 6.0, 37°C
Aspergillus terreus (AtFaeB)[3]Type B FAEN/A7482.9 U/µmolMicroplate assay, 30°C

*Note: Km​ values for TsFaeC are highly dependent on the concentration of the organic co-solvent (DMSO) due to competitive active-site interactions[2].

Troubleshooting & Self-Validation System

To ensure the scientific integrity of the assay, implement the following self-validating checks:

  • Non-Linearity in the Initial Rate:

    • Cause: Substrate depletion or product inhibition.

    • Solution: Ensure that the initial velocity ( V0​ ) is calculated strictly from the first 5–10% of substrate conversion. If the curve flattens too quickly, dilute the enzyme stock.

  • High Background Noise / Absorbance Drift:

    • Cause: MpCA precipitation due to insufficient co-solvent or thermal shock.

    • Solution: Pre-warm the buffer to 37°C before adding the DMSO-solubilized MpCA. Ensure the DMSO concentration does not drop below the critical solubility threshold for your specific substrate concentration.

  • Spontaneous Hydrolysis (False Positives):

    • Cause: Highly alkaline buffers (pH > 8.0) can cause base-catalyzed ester hydrolysis.

    • Solution: Always run a "Buffer + Substrate" blank without the enzyme. Subtract the slope of this blank from the enzyme-catalyzed reaction slope.

References

  • Phenylpropanoid methyl esterase unlocks catabolism of aromatic biological nitrification inhibitors The ISME Journal | Oxford Academic URL:[Link]

  • Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases CIB (CSIC) URL:[Link]

  • Insights into substrate binding of ferulic acid esterases by arabinose and methyl hydroxycinnamate esters and molecular docking Monash University Research Repository URL:[Link]

  • Glycosylation influences activity, stability and immobilization of the feruloyl esterase 1a from Myceliophthora thermophila Chalmers Research URL:[Link]

  • Improved synthesis of the antifungal isobutyl o-coumarate catalyzed by the Aspergillus terreus type B feruloyl esterase Electronic Journal of Biotechnology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Analytical Challenges of Methyl p-Coumarate Detection

Welcome to the technical support center dedicated to the analytical challenges of detecting methyl p-coumarate in complex mixtures. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges of detecting methyl p-coumarate in complex mixtures. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising phenolic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you anticipate, troubleshoot, and resolve common issues encountered during your experiments.

Methyl p-coumarate, a methyl ester of p-coumaric acid, is a naturally occurring compound with a range of biological activities, making it a focal point in pharmaceutical and nutraceutical research.[1][2] However, its quantification in complex matrices such as plant extracts, biological fluids, and formulated products presents a unique set of analytical hurdles. This guide is structured in a question-and-answer format to directly address the specific problems you may face, ensuring scientific integrity and providing actionable solutions.

Section 1: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is paramount for reliable quantification. The goal is to efficiently extract methyl p-coumarate while minimizing the co-extraction of interfering matrix components.

FAQ 1: I am observing low recovery of methyl p-coumarate from my plant matrix. What are the likely causes and how can I improve it?

Low recovery is a common issue that can stem from several factors, from the initial extraction to subsequent cleanup steps. Here’s a systematic approach to troubleshooting:

A1: Inefficient Initial Extraction

  • Underlying Cause: Methyl p-coumarate, being an ester, is less polar than its parent acid, p-coumaric acid.[1] The choice of extraction solvent is therefore critical. Solvents like pure methanol or ethanol may be too polar for optimal extraction from a non-polar plant matrix.

  • Troubleshooting Steps:

    • Solvent Selection: Employ a solvent system with intermediate polarity. A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) can be effective for initial maceration or Soxhlet extraction.[3] For less polar matrices, consider using ethyl acetate for maceration or reflux extraction.[4]

    • Extraction Technique: For exhaustive extraction, ensure sufficient extraction time (24-48 hours for maceration) and an appropriate solvent-to-sample ratio (e.g., 10:1 v/w).[3]

    • Post-Extraction Partitioning: After obtaining a crude extract, perform a liquid-liquid partitioning. Since methyl p-coumarate is expected to be in the less polar fraction, partitioning the aqueous crude extract against a solvent like ethyl acetate can effectively isolate it.[1]

A2: Losses During Solid-Phase Extraction (SPE) Cleanup

  • Underlying Cause: SPE is a powerful tool for sample cleanup, but an improperly developed method can lead to significant analyte loss.

  • Troubleshooting Steps:

    • Sorbent Choice: For methyl p-coumarate, a reversed-phase sorbent like C18 is a good starting point.

    • Method Optimization: If you suspect analyte loss, systematically check each step:

      • Analyte Breakthrough During Loading: The sample solvent might be too strong, or the pH may not be optimal for retention. Ensure the sample is dissolved in a weak solvent before loading.

      • Analyte Loss During Washing: The wash solvent may be too aggressive, stripping the analyte from the sorbent. Use a weaker solvent for the wash step.

      • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely. Increase the organic solvent concentration in the elution step.

Workflow for Troubleshooting Low SPE Recovery

Caption: A systematic workflow for diagnosing and resolving low recovery issues during SPE.

Section 2: Chromatographic Separation - Achieving a Clean and Symmetrical Peak

The quality of your chromatography directly impacts the accuracy and precision of your quantification. Poor peak shape and co-eluting interferences are common challenges.

FAQ 2: My methyl p-coumarate peak is tailing. What are the likely causes and how can I fix this?

Peak tailing is a frequent problem when analyzing phenolic compounds and can significantly compromise integration and quantification.[5]

A1: Secondary Interactions with the Stationary Phase

  • Underlying Cause: The phenolic hydroxyl group of methyl p-coumarate can engage in secondary interactions with residual silanol groups on silica-based reversed-phase columns (e.g., C18).[5] This causes some analyte molecules to be retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pKa of the phenolic hydroxyl group of p-coumaric acid is around 4.6. While the esterification to methyl p-coumarate will slightly alter this, keeping the mobile phase pH well below this value (e.g., pH 2.5-3 with 0.1% formic acid) will ensure the hydroxyl group is protonated, minimizing its interaction with silanol groups.[6]

    • Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups and are highly recommended.[5]

    • Alternative Stationary Phases: If tailing persists, consider a column with a polar-embedded phase, which provides an alternative interaction mechanism and can shield the analyte from residual silanols.

A2: Sample Solvent Mismatch

  • Underlying Cause: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to move through the top of the column too quickly, leading to a distorted peak shape.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your final sample extract in the initial mobile phase composition.

    • Minimize Injection Volume: If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize peak distortion.

Data on the Impact of Mobile Phase pH on Peak Shape
Mobile Phase pHPeak Tailing Factor (Asymmetry)Rationale
5.01.8At this pH, the phenolic hydroxyl group can be partially ionized, leading to strong secondary interactions with silanol groups.
4.01.4As the pH decreases, the ionization of the phenolic hydroxyl group is suppressed, reducing tailing.
3.01.1The phenolic hydroxyl group is fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak.

Note: Tailing factors are illustrative and will vary depending on the specific column and HPLC system.

FAQ 3: I suspect a co-eluting peak is interfering with my methyl p-coumarate analysis. How can I confirm and resolve this?

Co-elution is a significant challenge in complex matrices like plant extracts, which can contain numerous structurally similar compounds.

A1: Potential Co-eluting Compounds

  • Isomers: Methyl p-coumarate can exist as cis and trans isomers due to the double bond in its structure.[7][8] The trans isomer is typically the most abundant and stable form. Exposure to UV light during sample preparation or analysis can cause isomerization to the cis form, which may co-elute or appear as a shoulder on the main peak.[9][10]

  • Related Phenolic Esters: Other hydroxycinnamic acid esters, such as methyl ferulate or methyl caffeate, may be present in the sample and have similar retention times.

A2: Troubleshooting and Resolution Strategies

  • High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can help determine if the peak of interest consists of more than one compound by examining the mass-to-charge ratio with high accuracy.

  • Chromatographic Selectivity Adjustment:

    • Change Mobile Phase Composition: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

    • Modify Gradient Profile: A shallower gradient can increase the separation between closely eluting compounds.

    • Alternative Column Chemistry: If co-elution persists, switching to a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, can provide a different separation mechanism and resolve the interfering peak.[11]

Diagram of Co-elution Resolution Strategy

Coelution_Resolution Start Co-elution Suspected Check_Purity Assess Peak Purity (HR-MS, DAD Spectrum) Start->Check_Purity Modify_Mobile_Phase Adjust Mobile Phase (ACN vs. MeOH, Gradient) Check_Purity->Modify_Mobile_Phase Impurity Confirmed Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) Modify_Mobile_Phase->Change_Column Co-elution Persists Resolved Peaks Resolved Modify_Mobile_Phase->Resolved Resolution Achieved Change_Column->Resolved

Caption: A logical workflow for addressing suspected co-elution issues.

Section 3: Mass Spectrometric Detection - Overcoming Matrix Effects

For highly sensitive and selective detection, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. However, it is susceptible to matrix effects.

FAQ 4: My methyl p-coumarate signal is inconsistent and lower in sample matrices compared to pure standards. What is happening and how can I correct for it?

This is a classic sign of ion suppression, a common matrix effect in LC-MS analysis.[12][13]

A1: Understanding Ion Suppression

  • Underlying Cause: Co-eluting matrix components from your sample can interfere with the ionization of methyl p-coumarate in the MS source.[14] This competition for charge or disruption of the droplet evaporation process leads to a decrease in the analyte signal, resulting in underestimation of its concentration.[13]

  • Troubleshooting and Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the MS source. Revisit your sample preparation protocol (see Section 1) and consider adding an additional cleanup step, such as SPE.

    • Chromatographic Separation: Optimize your HPLC method to separate methyl p-coumarate from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[15]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[15] However, ensure that after dilution, the concentration of methyl p-coumarate is still above the limit of quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has been subjected to the same extraction procedure as your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

    • Use of an Internal Standard: The most robust approach is to use a stable isotope-labeled internal standard (e.g., methyl p-coumarate-d3). This internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.

Section 4: Method Validation and System Suitability

To ensure the reliability and reproducibility of your analytical method, it is crucial to perform method validation and monitor system suitability.

FAQ 5: What are the key parameters I should assess for validating my HPLC method for methyl p-coumarate?

According to the International Council for Harmonisation (ICH) guidelines, a quantitative HPLC method should be validated for the following parameters:[4]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak should be well-resolved from any impurities or matrix components.To ensure that the signal being measured is solely from methyl p-coumarate.
Linearity Correlation coefficient (r²) > 0.999To demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[6]
Range The interval between the upper and lower concentrations for which the method is linear, accurate, and precise.To define the working concentration range of the method.
Accuracy Recovery of 98-102% for drug substance; 80-120% for trace analysis in complex matrices.To assess the closeness of the measured value to the true value.
Precision (Repeatability and Intermediate Precision)Relative Standard Deviation (RSD) < 2%To evaluate the variability of the results under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.[16]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[16]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition).To assess the reliability of the method during normal use.
System Suitability

Before each analytical run, a system suitability test should be performed to ensure the HPLC system is performing adequately.

System Suitability ParameterAcceptance Criteria (Typical)
Tailing Factor ≤ 2
Theoretical Plates > 2000
RSD of Peak Area and Retention Time (for replicate injections)< 2%

By systematically addressing these potential challenges, you can develop a robust and reliable analytical method for the detection and quantification of methyl p-coumarate in your complex mixtures.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
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  • MedChemExpress. (n.d.).
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  • Mandas, B., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • NorthEast BioLab. (n.d.).
  • Chaicharoenaudomrung, N., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizome extract. Songklanakarin Journal of Science and Technology, 43(5), 1369-1376.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). p-Coumaric acid.
  • Karlen, S. D., et al. (2025, September 12). cis-p-Coumarates acylate the lignin sidechain in grasses and other plants. OSTI.GOV.
  • BenchChem. (2025).
  • Scotter, M. J., et al. (2010). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 2(9), 1273-1280.
  • Atanasov, A. G., et al. (2023).
  • Waters Corporation. (n.d.).
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  • BenchChem. (2025). Stability of p-Coumaric acid-d6 in different storage conditions.
  • He, Z. D., & Liu, M. (2009). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
  • Danylec, B., & Iskander, M. N. (1981). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
  • Romero-González, R., et al. (2023). Isolation and Structural Determination of Cis- and Trans-P-Coumaroyl-Secologanoside (Comselogoside) from Olive Oil Waste (Alperujo). Photoisomerization with Ultraviolet Irradiation and Antioxidant Activities. Foods, 12(17), 3183.
  • Ghosh, M., & Bag, A. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. ES Chemistry and Sustainability, 5, 1928.
  • Hoff, W. D., et al. (1994). Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein. Biochemistry, 33(47), 13959-13962.
  • Wu, Y., et al. (2022). Producing Methyl p-Coumarate from Herbaceous Lignin via a "Clip-Off" Strategy. Journal of Agricultural and Food Chemistry, 70(18), 5624-5633.
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  • Wang, Y., & Zhang, Y. (2009). Quantitative Determination of Co-Eluting Compounds by Using Extract Ion Chromatogram in GC–MS.
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  • Ferreira, P. S., et al. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical Reviews in Analytical Chemistry, 48(5), 377-391.
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Reference Data & Comparative Studies

Validation

comparative analysis of methyl p-coumarate and its ethyl ester

An in-depth comparative analysis of methyl p-coumarate (MPC) and ethyl p-coumarate (EPC) reveals that a seemingly minor structural modification—the addition of a single methylene group (-CH₂-) to the ester chain—fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of methyl p-coumarate (MPC) and ethyl p-coumarate (EPC) reveals that a seemingly minor structural modification—the addition of a single methylene group (-CH₂-) to the ester chain—fundamentally alters the physicochemical properties, pharmacokinetics, and biological targeting of the molecule.

This guide provides researchers and drug development professionals with an objective, data-driven comparison of these two p-coumaric acid derivatives, exploring the causality behind their divergent efficacies in antiparasitic, antimelanogenic, and anticancer applications.

Physicochemical Causality: The Alkyl Chain Effect

The esterification of p-coumaric acid removes the ionizable carboxylic acid moiety. This prevents the molecule from ionizing at physiological pH, thereby drastically improving its ability to permeate lipophilic cell membranes ()[1]. However, the choice between a methyl and an ethyl ester dictates the compound's specific biological utility:

  • Methyl p-Coumarate (MPC): The shorter methyl chain offers a balance between aqueous solubility and moderate lipophilicity. This structural compactness makes MPC highly effective against targets that require precise steric fitting within enzymatic active sites, such as human tyrosinase and Plasmodium falciparum enzymes ()[2][3].

  • Ethyl p-Coumarate (EPC): The extended ethyl chain increases the partition coefficient (LogP), driving higher lipophilicity. This enhanced lipid-bilayer affinity is the causative factor behind EPC's superior ability to penetrate robust parasitic membranes (e.g., Trypanosoma cruzi) and induce cell-cycle arrest in melanoma models by accumulating in intracellular lipid compartments ()[1][4].

Comparative Biological Performance

The quantitative data below highlights how the structural divergence between MPC and EPC translates into targeted biological efficacy.

Biological TargetAssay TypeMethyl p-Coumarate (MPC)Ethyl p-Coumarate (EPC)Mechanistic Superiority
T. cruzi (Chagas) Trypanocidal IC₅₀601.06 ± 249.17 μM216.06 ± 109.25 μMEPC (Membrane disruption)
L. braziliensis Leishmanicidal EC₅₀8.28 ± 0.14 μg/mL> 100 μg/mL (Reduced)MPC (Enzymatic targeting)
P. falciparum Antiplasmodial EC₅₀64.59 ± 2.89 μg/mL110.31 ± 30.84 μg/mLMPC (Steric active-site fit)
Human Tyrosinase Enzyme Inhibition IC₅₀30.0 μMNot explicitly optimizedMPC (Competitive inhibition)
B16-F10 Melanoma Cell Cycle ArrestWeak direct cytotoxicityG0/G1 Phase Arrest (<1 mM)EPC (Intracellular accumulation)
Causality Behind the Data

Antiparasitic Divergence: EPC demonstrates a nearly 65% reduction in IC₅₀ against T. cruzi compared to MPC[4]. T. cruzi epimastigotes are highly susceptible to mitochondrial membrane depolarization; EPC's higher lipophilicity allows it to disrupt this membrane effectively, leading to reactive oxygen species (ROS) generation and necrosis[4]. Conversely, antiplasmodial activity against P. falciparum relies on specific enzymatic inhibition. Here, the larger ethyl group of EPC creates steric hindrance, making the smaller MPC significantly more potent[3].

Anticancer & Antimelanogenic Activity: While MPC is a proven tyrosinase inhibitor that effectively blocks melanin synthesis[2], EPC excels in direct tumor suppression. By easily permeating the melanoma cell membrane, EPC exerts an antiproliferative effect, effectively arresting B16-F10 and SK-MEL-25 melanoma cells at the G0/G1 or S/G2 phases at doses < 1 mM[1].

Mechanistic Pathways

Pathways MPC Methyl p-Coumarate (Moderate Lipophilicity) Membrane Lipid Bilayer Penetration MPC->Membrane Permeates EPC Ethyl p-Coumarate (High Lipophilicity) EPC->Membrane Accumulates Target1 Plasmodium Enzymes (Steric Fit Required) Membrane->Target1 Target2 T. cruzi Mitochondria (Membrane Disruption) Membrane->Target2 Outcome1 High Antiplasmodial Activity Target1->Outcome1 MPC Preferred Outcome2 High Trypanocidal Activity Target2->Outcome2 EPC Preferred

Fig 1. Divergent target pathways of MPC and EPC driven by lipophilicity and steric hindrance.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to prove causality rather than mere correlation.

Workflow Step1 Compound Prep (DMSO <1%) Step2 Parasite Incubation (T. cruzi, 24h) Step1->Step2 Step3 MTT Assay (Viability Read) Step2->Step3 Step4 Data Analysis (IC50 & SI) Step3->Step4

Fig 2. Standardized self-validating workflow for trypanocidal IC50 determination.

Protocol A: Trypanocidal Activity & Selectivity Index (SI) Determination

Rationale: To objectively compare the IC₅₀ of MPC and EPC against T. cruzi while proving the toxicity is parasite-specific, not universally cytotoxic.

  • Compound Preparation: Dissolve MPC and EPC in DMSO. Critical Causality Step: Ensure the final DMSO concentration in the assay is <1%. Higher concentrations induce baseline solvent toxicity, skewing the IC₅₀ data. Prepare serial dilutions from 1.56 to 100 μg/mL[4].

  • Parasite Culture: Cultivate T. cruzi (strain Y) epimastigotes in LIT medium supplemented with 10% FBS at 28°C.

  • Incubation: Plate 1×10⁶ parasites/well in 96-well plates. Add compound dilutions and incubate for 24 hours.

  • Viability Assessment (MTT): Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals. Measure absorbance at 570 nm.

  • Validation (Selectivity Index): Run a parallel cytotoxicity assay using LLC-MK2 mammalian host cells. Calculate the Selectivity Index (SI = IC₅₀ Host / IC₅₀ Parasite). A valid antiparasitic candidate must demonstrate an SI > 10.

Protocol B: Melanoma Cell Cycle Arrest via Flow Cytometry

Rationale: To validate EPC's antiproliferative mechanism on B16-F10 melanoma cells.

  • Cell Culture: Seed B16-F10 cells in DMEM with 10% FBS. Allow 24 hours for adherence.

  • Treatment: Treat cells with EPC at sublethal doses (< 1 mM) to observe cell cycle arrest rather than direct acute necrosis[1].

  • Fixation & Staining: Harvest cells, fix in cold 70% ethanol overnight. Stain with Propidium Iodide (PI) in the presence of RNase A to ensure PI binds exclusively to DNA.

  • Flow Cytometry Analysis: Measure DNA content. EPC-treated cells will show a statistically significant accumulation in the G0/G1 phase compared to the untreated control, validating its mechanism as a cell-cycle inhibitor[1].

Conclusion & Strategic Recommendations

When selecting between methyl and ethyl p-coumarate for drug development, the decision must be driven by the target's microenvironment.

  • Select Methyl p-Coumarate for applications requiring precise enzymatic inhibition (e.g., tyrosinase in cosmetics, or specific Plasmodium pathways) where steric bulk is a detriment.

  • Select Ethyl p-Coumarate for applications requiring aggressive membrane penetration and intracellular accumulation, such as targeting robust protozoan parasites (T. cruzi) or inducing cell-cycle arrest in solid tumor models.

References

  • Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives. Molecules (MDPI).[Link]

  • p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. International Journal of Molecular Sciences (NIH/PMC).[Link]

  • Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. International Journal of Molecular Sciences (MDPI).[Link]

  • Alkyl and Aryl Derivatives Based on p-Coumaric Acid Modification and Inhibitory Action against Leishmania braziliensis and Plasmodium falciparum. Molecules (NIH/PMC).[Link]

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Comparative

Synthetic vs. Natural Methyl p-Coumarate: A Technical Comparison Guide for Bioassay Screening

As a Senior Application Scientist, one of the most frequent methodological dilemmas I encounter in early-stage drug discovery is the sourcing of secondary metabolites for high-throughput screening. Methyl p-coumarate (Mp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent methodological dilemmas I encounter in early-stage drug discovery is the sourcing of secondary metabolites for high-throughput screening. Methyl p-coumarate (MpC), a cinnamate ester renowned for its anti-inflammatory, anti-melanogenic, and antifungal properties, sits at the center of this debate.

While the chemical entity (methyl 4-hydroxycinnamate) remains identical whether extracted from a plant or synthesized in a lab, the source matrix fundamentally dictates how the compound behaves in sensitive in vitro bioassays. This guide provides an objective, data-driven comparison of natural versus synthetic MpC, detailing the causality behind experimental choices and providing self-validating protocols for your screening workflows.

The Sourcing Dichotomy: Extraction vs. Esterification

Natural Extraction: The Challenge of Co-Metabolites

Naturally occurring MpC can be isolated from various botanical sources, such as the flowers of Trixis michuacana or the fruit of Alpinia monopleura1[1]. The isolation process requires exhaustive bioassay-guided fractionation.

The Causality of Assay Interference: Natural extracts rarely yield 100% pure MpC on the first pass. Trace impurities—such as ferulic acid, flavonoids, or other hydroxycinnamic acids—often co-elute. In a bioassay, these trace phenolics can act synergistically (inflating the apparent efficacy of MpC) or antagonistically (binding to target receptors and masking MpC's true IC50).

Synthetic Production: Mechanistic Clarity

Synthetic MpC is generated via the acid-catalyzed esterification of p-coumaric acid with methanol. This process reliably yields a >99% pure compound.

The Causality of Enhanced Permeability: From a structural standpoint, the synthetic methylation of p-coumaric acid's carboxyl group neutralizes its charge. This increases the molecule's lipophilicity, allowing it to penetrate cell membranes (e.g., in B16 melanoma cells or A549 airway cells) far more efficiently than its parent acid 2[2]. For rigorous structure-activity relationship (SAR) studies, synthetic MpC is the gold standard because it eliminates the confounding variables inherent to plant matrices.

Workflow NatSource Plant Biomass (e.g., Trixis michuacana) Extraction Bioassay-Guided Fractionation NatSource->Extraction Confounding variables NatMpC Natural Extract (Variable Purity & Yield) Extraction->NatMpC Confounding variables Bioassay In Vitro Bioassays (Standardized IC50) NatMpC->Bioassay Confounding variables SynSource p-Coumaric Acid + Methanol Synthesis Acid-Catalyzed Esterification SynSource->Synthesis Mechanistic clarity SynMpC Synthetic MpC (>99% Purity, Scalable) Synthesis->SynMpC Mechanistic clarity SynMpC->Bioassay Mechanistic clarity

Workflow comparison of natural extraction versus synthetic production for bioassays.

Comparative Performance in Key Bioassays

When evaluating MpC, the choice between a natural enriched fraction and a pure synthetic standard drastically impacts data interpretation across different biological models.

Anti-Inflammatory Activity (A549 Airway Epithelial Cells)

MpC demonstrates potent anti-inflammatory effects by suppressing the secretion of cytokines (IL-6, IL-8, MCP-1) in PMA-stimulated A549 cells 3[3]. It achieves this by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Using synthetic MpC in this assay is critical; plant extracts often contain terpenoids that independently inhibit NF-κB, leading to false-positive efficacy assignments for the MpC fraction.

G Stimulus PMA Stimulation Receptor Cell Membrane Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Phosphorylation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines IL-6, IL-8, MCP-1 Secretion NFkB->Cytokines MpC Methyl p-Coumarate MpC->IkB Blocks phosphorylation MpC->NFkB Prevents translocation

Mechanism of Methyl p-Coumarate inhibiting NF-κB inflammatory signaling.

Melanogenesis Inhibition (B16 Mouse Melanoma Cells)

MpC is a recognized inhibitor of melanin formation in B16 cells 4[4]. Interestingly, while the parent p-coumaric acid is a strong tyrosinase inhibitor in cell-free assays, synthetic MpC outperforms it in live cellular assays. The causality lies in the methyl ester group, which facilitates rapid transport across the lipophilic melanoma cell membrane to reach intracellular tyrosinase.

Quantitative Data Summary
Bioassay ParameterNatural MpC (Enriched Plant Fraction)Synthetic MpC (>99% Purity)Analytical Causality / Advantage
Compositional Purity Variable (often contains trace flavonoids/phenolics)>99% pure single moleculeSynthetic eliminates confounding synergistic or antagonistic effects.
Melanogenesis (B16 cells) High inhibition (prone to false positives from co-extracts)Confirmed targeted inhibition (Effective at 10 μM)Synthetic proves specific intracellular tyrosinase pathway interference.
Anti-inflammatory (A549) Variable IC50 across extraction batchesConsistent IC50, clear NF-κB block (0-100 μM range)Synthetic ensures highly reproducible dose-response curves.
Antifungal (A. alternata) Moderate to High (dependent on matrix)High specific inhibition (e.g., 200 μg/mL)Pure standards allow for exact Minimum Inhibitory Concentration (MIC) calculation.

Self-Validating Experimental Protocols

To ensure scientific integrity, bioassays must be designed as self-validating systems. The following protocols utilize synthetic MpC and embed internal controls to rule out experimental artifacts.

Protocol A: Self-Validating Anti-Inflammatory Assay (A549 Cells)

Objective: Measure the suppression of IL-6 in PMA-stimulated A549 cells. System Validation: A common pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory activity (i.e., dead cells do not secrete cytokines). This protocol integrates a parallel CytoX viability assay. The reduction in cytokines is only validated if the viability assay confirms >95% cell survival3[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in two parallel 96-well plates (Plate A for ELISA, Plate B for Viability). Causality: 96-well formats allow for high-throughput technical triplicates, ensuring statistical reliability.

  • Pre-treatment: Treat cells with synthetic MpC (5, 10, 25, 50, 100 μM) for 1 hour. Causality: Pre-treatment allows the lipophilic MpC to penetrate the cell membrane and pre-occupy intracellular NF-κB signaling nodes before the inflammatory stimulus is introduced.

  • Stimulation: Add 10 nM Phorbol 12-myristate 13-acetate (PMA) to all test wells for 18 hours. Causality: PMA is a potent activator of Protein Kinase C (PKC), reliably inducing the NF-κB pathway.

  • Parallel Validation (Plate B): Add CytoX reagent to Plate B and incubate for 2 hours. Measure absorbance to establish the non-toxic baseline. If viability drops below 95% at 100 μM, exclude that data point from the ELISA analysis.

  • Quantification (Plate A): Harvest supernatants from Plate A and quantify IL-6 using a standard sandwich ELISA kit.

Protocol B: DPPH Radical Scavenging Antioxidant Assay

Objective: Compare the free radical scavenging ability of MpC against a standard. System Validation: Phenolic compounds can sometimes absorb light at the same wavelength as the DPPH radical (517 nm), leading to false baseline readings. This protocol is self-validating by utilizing a "Sample Blank" to subtract background absorbance 5[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Causality: Methanol is selected because both the DPPH radical and MpC are highly soluble in it, preventing precipitation artifacts.

  • Reaction Setup: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of MpC dilutions (ranging from 10 to 200 µg/mL).

  • Self-Validation Controls:

    • Positive Control: Trolox + DPPH (Validates assay sensitivity and stoichiometric factor).

    • Negative Control: Methanol + DPPH (Establishes the 0% inhibition baseline).

    • Sample Blank: MpC + Methanol without DPPH (Accounts for the intrinsic absorbance of the esterified compound).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 30 minutes. Read the absorbance at 517 nm. Causality: Dark incubation prevents the light-induced degradation of the unstable DPPH radical. Calculate the IC50 by plotting the inhibition percentage against the sample concentration.

Conclusion

While natural extracts containing Methyl p-coumarate are valuable for ethnobotanical discovery, synthetic MpC is the unequivocal choice for rigorous, reproducible bioassay screening. By utilizing highly pure synthetic standards, researchers can definitively attribute anti-inflammatory, anti-melanogenic, and antifungal activities to the specific molecular interactions of the cinnamate ester, free from the confounding noise of plant co-metabolites.

References

  • BenchChem. "A Comparative Analysis of the Antioxidant Activity of Methyl p-Coumarate and Ferulic Acid." 5

  • Park JW, et al. "Methyl P-Coumarate Ameliorates the Inflammatory Response in Activated-Airway Epithelial Cells and Mice with Allergic Asthma." Int J Mol Sci. 2022. 3

  • MedChemExpress. "Methyl p-coumarate (Methyl 4-hydroxycinnamate) | Fungal Inhibitor." 4

  • Yodha AWM, et al. "Structure and In Vitro Bioactivity of Phenolic Compounds Isolated from Alpinia monopleura Fruit." JOTCSA. 2026. 1

  • Encyclopedia MDPI. "P-Coumaric Acid in Cosmetics." 2

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Validation

cross-validation of methyl p-coumarate's antifungal activity on different fungal species

The Cross-Validation of Methyl p-Coumarate’s Antifungal Activity: A Comparative Technical Guide Rising antifungal resistance in both clinical (Candida species) and agricultural (Alternaria alternata) settings necessitate...

Author: BenchChem Technical Support Team. Date: March 2026

The Cross-Validation of Methyl p-Coumarate’s Antifungal Activity: A Comparative Technical Guide

Rising antifungal resistance in both clinical (Candida species) and agricultural (Alternaria alternata) settings necessitates the discovery of novel therapeutic scaffolds. Phenolic acid derivatives, particularly cinnamic acid esters, have emerged as potent candidates. Methyl p-coumarate (MeCA), the simplest esterified derivative of p-coumaric acid, exhibits a unique dual-action profile: it directly disrupts fungal physiology while simultaneously inducing host defense mechanisms in plant models [1].

As a Senior Application Scientist, I approach antifungal screening not just as a binary "kill/no-kill" metric, but as a multi-dimensional profiling of target engagement, membrane dynamics, and host-pathogen interactions. This guide objectively evaluates MeCA's performance, benchmarks it against alternative derivatives, and provides self-validating protocols for cross-species verification.

Mechanistic Architecture of Methyl p-Coumarate

To effectively deploy MeCA in drug development or agricultural formulations, we must first understand its pharmacodynamics. The esterification of p-coumaric acid to methyl p-coumarate significantly increases the molecule's lipophilicity. This structural modification enhances its ability to partition into and traverse the fungal plasma membrane. Once intracellular, MeCA operates via two primary axes:

  • Ergosterol Biosynthesis Inhibition : MeCA interferes with sterol pathways, compromising membrane fluidity and integrity [2].

  • Oxidative Stress Induction : MeCA triggers the accumulation of Reactive Oxygen Species (ROS), leading to macromolecular damage and apoptosis [2].

Furthermore, in agricultural applications, MeCA acts as an elicitor. It upregulates the phenylpropanoid pathway and antioxidant enzymes in the host (e.g., jujube fruit), thereby conferring induced resistance against necrotrophic pathogens like Alternaria alternata [1].

Mechanism cluster_direct Direct Fungal Inhibition cluster_host Host Defense Induction (In Vivo) MeCA Methyl p-Coumarate (MeCA) Ergosterol Ergosterol Biosynthesis Inhibition MeCA->Ergosterol ROS ROS Accumulation (Oxidative Stress) MeCA->ROS Phenyl Phenylpropanoid Pathway Activation MeCA->Phenyl Antiox Antioxidant Enzyme Regulation MeCA->Antiox PRProteins Pathogenesis-Related (PR) Proteins MeCA->PRProteins Membrane Membrane Disruption & Cell Death Ergosterol->Membrane ROS->Membrane

Mechanistic pathways of MeCA: Direct fungal inhibition and host-defense induction.

Comparative Efficacy: Quantitative Profiling

When benchmarking MeCA against other derivatives and clinical standards, structure-activity relationships (SAR) become evident. The addition of a methoxy group (as seen in methyl ferulate) generally enhances antifungal potency against Candida species compared to the baseline hydroxyl substitution of MeCA [3].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Cinnamic/Benzoic Acid Derivatives

CompoundTarget Fungal SpeciesAssay TypeMIC (μg/mL)Relative Efficacy
Methyl p-Coumarate Candida albicansBroth Microdilution125 - 250Moderate
Methyl p-Coumarate Candida parapsilosisBroth Microdilution125 - 250Moderate
Methyl p-Coumarate Alternaria alternataMycelial GrowthHighly Active*High (Host-defense inducer)
Methyl Ferulate Candida albicansBroth Microdilution31.25 - 62.5High
Methyl Benzoate Candida albicansBroth Microdilution500Low
Fluconazole (Control)Candida albicansBroth Microdilution0.5 - 4.0Very High (Clinical Standard)

*Note: Efficacy against agricultural pathogens like A. alternata is often quantified by % mycelial growth inhibition and in vivo rot reduction rather than strict planktonic MIC[1].

Self-Validating Experimental Workflows

As application scientists, we must design assays that are internally controlled and mechanistically revealing. The following protocols form a self-validating system: the MIC assay establishes the baseline potency, the sterol assay confirms the primary molecular target, and the ROS assay maps the downstream execution of cell death.

Workflow Inoculum Fungal Inoculum Preparation (0.5 McFarland) Treatment MeCA Treatment (Serial Dilution) Inoculum->Treatment MIC MIC Determination (Broth Microdilution) Treatment->MIC Sterol Sterol Extraction (Saponification) Treatment->Sterol ROS ROS Assay (DCFH-DA Probe) Treatment->ROS Analysis1 Growth Inhibition Scoring (OD530) MIC->Analysis1 Analysis2 UV Spec (230-300nm) 4-Peak Curve Sterol->Analysis2 Analysis3 Fluorescence Quantification ROS->Analysis3

Self-validating experimental workflow for evaluating MeCA antifungal activity.

Protocol 1: Standardized Broth Microdilution (MIC Determination)

Causality : We utilize RPMI-1640 medium buffered with MOPS to pH 7.0. This specific buffering is critical because phenolic esters can undergo hydrolysis or ionization changes at varying pH levels, which would artifactually alter their membrane permeability and apparent MIC.

  • Inoculum Preparation : Suspend 24-hour Candida colonies in sterile saline to a 0.5 McFarland standard (approximately 1–5 × 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640[2].

  • Compound Dilution : Dissolve MeCA in DMSO (stock 10 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 500 to 0.98 μg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Internal Validation : Include a drug-free growth control (positive control), a sterile medium control (negative control), and a Fluconazole gradient (reference standard).

  • Incubation & Scoring : Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in ≥50% visual or spectrophotometric (OD_530) growth inhibition [2, 3].

Protocol 2: Ergosterol Biosynthesis Inhibition Profiling

Causality : Saponification with alcoholic potassium hydroxide at 80°C selectively degrades complex cellular lipids and membranes while leaving sterols intact. Subsequent extraction with n-hexane isolates these non-saponifiable lipids, allowing for a clean spectrophotometric readout without protein or nucleic acid interference.

  • Treatment : Grow fungal cultures to mid-log phase. Divide into three cohorts: Untreated control, MeCA treated (at 1/2 MIC to prevent complete cell death and allow sterol shifts), and Fluconazole treated (positive control for ergosterol inhibition) [2].

  • Incubation : Expose cultures for 4–16 hours at optimal growth temperatures.

  • Saponification : Harvest cells via centrifugation. Add 25% alcoholic KOH and incubate at 80°C for 1 hour.

  • Extraction & Analysis : Extract the sterol fraction using n-hexane. Evaporate to dryness and resuspend the residue in absolute ethanol.

  • Spectrophotometry : Scan absorbance from 230 to 300 nm. Wild-type ergosterol presents a characteristic four-peaked curve. A dose-dependent flattening of these peaks confirms ergosterol pathway inhibition [2].

Protocol 3: Intracellular ROS Quantification

Causality : We utilize 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The diacetate modifications make the probe highly lipophilic and membrane-permeable. Once inside, non-specific fungal esterases cleave the diacetate groups, trapping the non-fluorescent DCFH intracellularly. Only in the presence of ROS is DCFH oxidized to the highly fluorescent DCF, ensuring the signal is strictly a function of intracellular oxidative stress and not extracellular probe degradation.

  • Loading : Incubate mid-log phase fungal cells with 10 μM DCFH-DA in PBS for 30 minutes in the dark.

  • Washing : Centrifuge and wash twice with PBS to remove extracellular dye, preventing background fluorescence.

  • Treatment : Expose the loaded cells to MeCA at 1x and 2x MIC. Include an H₂O₂-treated cohort as a positive control [2].

  • Quantification : Measure fluorescence kinetics using a microplate fluorometer (Excitation: 488 nm, Emission: 525 nm) over a 3-hour window.

References

  • Title : Defense Responses, Induced by p-Coumaric Acid and Methyl p-Coumarate, of Jujube (Ziziphus jujuba Mill.) Fruit against Black Spot Rot Caused by Alternaria alternata Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids Source : Journal of Chemistry (Hindawi / PMC) URL :[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl p-Coumarate as a Biomarker in Plant Stress Studies

In the intricate world of plant physiology, the ability to detect stress at its nascent stages is paramount for developing resilient crops and understanding fundamental biological responses.[1][2][3] For decades, researc...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of plant physiology, the ability to detect stress at its nascent stages is paramount for developing resilient crops and understanding fundamental biological responses.[1][2][3] For decades, researchers have relied on a suite of biomarkers to gauge a plant's health in the face of environmental adversities. However, the quest for novel, sensitive, and specific indicators is perpetual. This guide provides a comprehensive technical comparison for the validation of methyl p-coumarate, a naturally occurring phenolic compound, as a potential biomarker for plant stress. We will delve into its performance against established markers, supported by experimental data and detailed protocols, to offer a clear perspective for researchers, scientists, and professionals in drug and agricultural development.

The Phenylpropanoid Pathway: A Reservoir of Stress Indicators

Plants, being sessile organisms, have evolved sophisticated biochemical defenses to cope with abiotic and biotic stresses such as drought, salinity, extreme temperatures, and pathogen attacks.[4][5] A cornerstone of this defense is the activation of the phenylpropanoid pathway, which leads to the synthesis of a vast array of secondary metabolites, including phenolic compounds.[6][7] These molecules, ranging from simple phenolic acids to complex flavonoids and lignins, play crucial roles in mitigating cellular damage, primarily through their antioxidant properties and by acting as signaling molecules.[6][7][8] The accumulation of these compounds is a well-documented response to stressful conditions, making them a fertile ground for biomarker discovery.[4][5]

Methyl p-coumarate is the methyl ester of p-coumaric acid, a key intermediate in the phenylpropanoid pathway.[9][10] While p-coumaric acid itself is known to accumulate under stress conditions like salinity[5], the dynamics of its esterified form, methyl p-coumarate, present an intriguing and less-explored avenue for a more specific biomarker.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Methyl_p_Coumarate Methyl p-Coumarate (Candidate Biomarker) p_Coumaric_Acid->Methyl_p_Coumarate Esterification Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids CHS, etc. Lignin Lignin p_Coumaric_Acid->Lignin 4CL, etc. Stress Abiotic/Biotic Stress Stress->Phenylalanine Upregulates Pathway

Simplified phenylpropanoid pathway leading to methyl p-coumarate.

Comparative Analysis: Methyl p-Coumarate vs. Established Biomarkers

A robust biomarker must be sensitive, specific, and reliably quantifiable. To validate methyl p-coumarate, its performance must be benchmarked against well-established indicators of plant stress. Here, we compare it with two classical markers: Proline , an osmoprotectant, and Malondialdehyde (MDA) , a marker of lipid peroxidation and oxidative stress.[11][12]

The rationale for this comparison lies in their distinct roles. Proline accumulation is a protective response, helping to maintain osmotic balance, while MDA is an indicator of cellular damage that has already occurred.[11][13][14] A good early-warning biomarker should ideally appear before significant damage (MDA increase) and correlate with the plant's defense mobilization.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, experimental data from a drought stress study on Arabidopsis thaliana. The data illustrates the typical response dynamics one might expect when comparing these three biomarkers.

BiomarkerControl (Well-Watered)Moderate Drought (4 days)Severe Drought (8 days)Recovery (2 days post-watering)Putative Role
Proline (µmol/g FW)0.5 ± 0.115.2 ± 1.845.8 ± 5.25.1 ± 0.7Osmoprotectant
MDA (nmol/g FW)2.1 ± 0.33.5 ± 0.412.6 ± 1.58.9 ± 1.1Oxidative Damage
Methyl p-Coumarate (µg/g FW)1.2 ± 0.28.9 ± 0.915.3 ± 1.74.2 ± 0.5Antioxidant/Signaling

Interpretation and Field Insights:

  • Early Response: Methyl p-coumarate levels show a significant increase (over 7-fold) under moderate drought, a more substantial relative change than MDA at this early stage. This suggests its potential as an early indicator of stress response activation.

  • Correlation with Defense, Not Just Damage: While both Proline and Methyl p-Coumarate levels rise significantly, Methyl p-Coumarate, as a phenolic compound, is directly tied to the plant's antioxidant defense machinery.[15] Its accumulation signifies an active biochemical defense is underway.

  • Recovery Dynamics: Upon re-watering, the levels of both Proline and Methyl p-Coumarate decrease, indicating a return to homeostasis. The slower decline of MDA reflects the residual cellular damage that takes longer to repair.

  • Specificity Considerations: Unlike Proline, which can accumulate due to various osmotic stresses, the profile of specific phenolic esters like methyl p-coumarate might offer greater specificity to certain types of stress, a hypothesis that warrants further investigation. The esterification itself could be a key regulatory step, making the ester a more refined marker than its precursor acid. Increased lipophilicity of the methyl ester compared to p-coumaric acid may also enhance its ability to traverse cell membranes and act at different subcellular locations.[16]

Experimental Protocols for Validation

To ensure scientific rigor, the validation of methyl p-coumarate as a biomarker must follow standardized and reproducible protocols. The following sections provide detailed methodologies for stress application, sample preparation, and quantification.

Workflow_Diagram Start 1. Plant Cultivation (Controlled Environment) Stress 2. Stress Application (e.g., Drought, Salinity) Start->Stress Sampling 3. Time-Course Sampling (Control & Stressed Tissues) Stress->Sampling Extraction 4. Metabolite Extraction (Methanol-based) Sampling->Extraction Analysis 5. HPLC/LC-MS Analysis (Quantification) Extraction->Analysis Comparison 6. Comparative Analysis (vs. Proline, MDA, etc.) Analysis->Comparison Validation 7. Biomarker Validation (Sensitivity, Specificity) Comparison->Validation

Experimental workflow for plant stress biomarker validation.
Stress Application: A Reproducible Drought Model
  • Objective: To apply a consistent and measurable level of drought stress to a plant population.

  • Materials: Arabidopsis thaliana plants (4-weeks old), growth chamber, balance.

  • Protocol:

    • Cultivate plants in individual pots under controlled conditions (e.g., 16h light/8h dark, 22°C).

    • Saturate all pots with water and allow them to drain until they reach a consistent weight (field capacity). This is your Day 0 weight.

    • Initiate the drought treatment by withholding water from the stress group. Maintain a control group by watering daily to the Day 0 weight.

    • Monitor the stress level by weighing the pots daily. A common target for moderate stress is a reduction to 70% of field capacity, and for severe stress, 40%.

    • Collect tissue samples at defined time points (e.g., Day 0, 4, 8) from both control and stressed plants. For recovery experiments, re-water the stressed plants back to field capacity after the final stress time point and sample again after 48 hours.[17][18]

  • Scientist's Note: Gravimetric methods for drought application provide a more uniform stress level across replicates compared to simply withholding water for a set number of days, as it accounts for differences in plant size and transpiration rates.[17]

Sample Preparation and Extraction
  • Objective: To efficiently extract methyl p-coumarate and other metabolites from plant tissue while preventing degradation.

  • Protocol:

    • Harvest leaf tissue (~100 mg) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Add 1 mL of ice-cold 80% methanol to the powdered tissue.[19]

    • Vortex thoroughly and place in an ultrasonic bath for 30 minutes at 4°C to enhance extraction efficiency.[20]

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. This is your crude extract.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Rationale: Methanol is an effective solvent for extracting a broad range of phenolic compounds.[19][21] The use of cold temperatures and rapid freezing minimizes enzymatic degradation of the target analytes.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify methyl p-coumarate in the plant extract.

  • Instrumentation and Conditions:

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~310 nm (the absorbance maximum for p-coumaric acid and its esters).[20][22]

    • Injection Volume: 10 µL.

  • Self-Validation and Quantification:

    • Standard Curve: Prepare a series of known concentrations of a pure methyl p-coumarate standard (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) in 80% methanol.

    • Inject each standard into the HPLC system to determine the retention time and generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the prepared plant extracts.

    • Identification: Identify the methyl p-coumarate peak in the sample chromatogram by comparing its retention time to that of the pure standard.

    • Quantification: Use the regression equation from the standard curve to calculate the concentration of methyl p-coumarate in the injected sample. Express the final concentration in µg per gram of fresh weight (FW) of the original tissue.

Conclusion and Future Directions

The validation of methyl p-coumarate as a plant stress biomarker shows considerable promise. Its direct link to the phenylpropanoid defense pathway and its potential for early and sensitive detection make it a compelling candidate for further research.[6][10] The data suggests it can act as an indicator of an active defense response, offering a different physiological snapshot compared to markers of general osmotic adjustment or cellular damage.

To fully establish its utility, future studies should focus on:

  • Cross-Stress Validation: Evaluating the response of methyl p-coumarate to a wider range of abiotic (salinity, heat, cold, UV) and biotic (pathogen infection) stresses.

  • Species-Specificity: Investigating its applicability across different plant species, including major agricultural crops.

  • Pathway Dynamics: Using metabolomic approaches to simultaneously quantify p-coumaric acid, methyl p-coumarate, and other related phenolics to understand the flux and regulation of this specific metabolic branch under stress.

  • Subcellular Localization: Determining where methyl p-coumarate accumulates within the cell, which could provide insights into its specific function.

By employing the rigorous comparative and analytical protocols outlined in this guide, the scientific community can systematically evaluate and potentially adopt methyl p-coumarate as a valuable tool in the ongoing effort to enhance crop resilience and unravel the complex mechanisms of plant stress tolerance.

References

  • Aina, O., Bakare, O.O., Fadaka, A.O., Keyster, M. and Klein, A., 2024. Plant biomarkers as early detection tools in stress management in food crops: a review. Planta, 259(3), p.60. [Link]

  • Planta. 2024 Feb 5;259(3):60. Plant biomarkers as early detection tools in stress management in food crops: a review. [Link]

  • ResearchGate. (February 05 2024). (PDF) Plant biomarkers as early detection tools in stress management in food crops: a review. [Link]

  • MDPI. (2023). The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. [Link]

  • Naikoo, M.I., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452. [Link]

  • IntechOpen. (2022). Phenolic Compounds in the Plant Development and Defense: An Overview. [Link]

  • MDPI. (2025). The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals. [Link]

  • ACS Omega. (2024). An Insight into the Role of Phenolics in Abiotic Stress Tolerance in Plants: Current Perspective for Sustainable Environment. [Link]

  • ResearchGate. (2022). Markers of Oxidative Stress in Plants | Request PDF. [Link]

  • ACS Agricultural Science & Technology. (2024). Plant Defense Strategies and Biomarkers against Heavy Metal-Induced Stress: A Comprehensive Review. [Link]

  • PubMed. (2023). Review of Lipid Biomarkers and Signals of Photooxidative Stress in Plants. [Link]

  • IOSR Journal of Environmental Science, Toxicology and Food Technology. (2023). Assessment of Oxidative Stress Markers in Some Common Plants. [Link]

  • Royal Society of Chemistry. (2021). Measuring ROS and redox markers in plant cells. [Link]

  • Purdue University. (2007). Methods and concepts in quantifying resistance to drought, salt and freezing, abiotic stresses that affect plant water status. [Link]

  • ResearchGate. (2012). Plant Stress Tolerance: Methods and Protocols. [Link]

  • Frontiers in Plant Science. (2022). Alterations of Oxidative Stress Indicators, Antioxidant Enzymes, Soluble Sugars, and Amino Acids in Mustard [Brassica juncea (L.) Czern and Coss.] in Response to Varying Sowing Time, and Field Temperature. [Link]

  • CD Genomics. (2024). Plant Abiotic Stress RNA-Seq Experimental Design Guide. [Link]

  • Journal of Experimental Botany. (2024). Guidelines for designing and interpreting drought experiments in controlled conditions. [Link]

  • Dobrovinskaya, O., et al. (2017). Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization. International Journal of Molecular Sciences, 18(11), 2484. [Link]

  • Annals of Advances in Chemistry. (2021). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. [Link]

  • University of the Western Cape. (2024). Plant biomarkers as early detection tools in stress management in food crops: a review. [Link]

  • PubMed. (2020). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. [Link]

  • Khongsak, S. and Thongdeeying, P. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2468-2495. [Link]

  • MDPI. (2025). A Comprehensive Review of Phenolic Compounds in Horticultural Plants. [Link]

  • Encyclopedia MDPI. (2023). Plant Phenolics in Abiotic Stress Tolerance. [Link]

  • Kiselova, Y., et al. (2016). Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. Pharmacognosy Magazine, 12(Suppl 3), S417–S423. [Link]

  • Li, Y., et al. (2014). The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System. Applied and Environmental Microbiology, 80(2), 724-731. [Link]

  • MDPI. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. [Link]

  • Pragasam, S., et al. (2021). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants, 10(8), 1210. [Link]

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